12-Chlorobenzo[b]acridine
Description
Structure
3D Structure
Properties
IUPAC Name |
12-chlorobenzo[b]acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN/c18-17-13-7-3-4-8-15(13)19-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQCABFHWSAODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313417 | |
| Record name | 12-Chlorobenz[b]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125552-59-2 | |
| Record name | 12-Chlorobenz[b]acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125552-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Chlorobenz[b]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 12-Chlorobenzo[b]acridine: Properties, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Chlorobenzo[b]acridine is a halogenated polycyclic aromatic nitrogen heterocycle. As a member of the extensive acridine family, it belongs to a class of compounds renowned for their diverse biological activities, stemming from their characteristic planar structure which facilitates intercalation with DNA.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, details a representative synthetic pathway, discusses methods for its characterization, and contextualizes its relevance within the broader field of medicinal chemistry and materials science. While specific experimental data for this particular isomer is scarce in publicly accessible literature, this document synthesizes established principles of acridine chemistry to provide a robust predictive framework for its behavior and properties.
Molecular Structure and Physicochemical Properties
The foundational acridine structure is a tricyclic system, structurally analogous to anthracene but with one central CH group replaced by a nitrogen atom.[3] Benzo[b]acridine represents a tetracyclic system where a benzene ring is fused to the 'b' face of the acridine core. The "12-Chloro" designation indicates the substitution of a chlorine atom at the 12-position (also referred to as the meso-position in older literature), a site known for its unique reactivity.[4]
Core Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 125552-59-2 | [5] |
| Molecular Formula | C₁₇H₁₀ClN | [5] |
| Molecular Weight | 263.72 g/mol | [5] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C4C=CC=CC4=N3)C(=C2)Cl | - |
Predicted and Comparative Physical Properties
| Property | This compound (Predicted/Inferred) | Acridine (Reference) | Rationale for Prediction |
| Melting Point (°C) | > 110 °C | 106-110 °C[3][6] | Increased molecular weight and planarity enhance crystal lattice energy. |
| Boiling Point (°C) | > 346 °C | ~346 °C[3][7] | Significantly higher molecular weight will increase boiling point. |
| Water Solubility | Very Low | Slightly soluble (46.5 mg/L)[3] | Increased hydrophobicity due to the additional aromatic ring and chlorine atom. |
| logP (Octanol/Water) | > 3.4 | 3.4[8] | The chloro and benzo substituents increase lipophilicity. |
| pKa (of conjugate acid) | < 5.1 | 5.1[3] | The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the ring nitrogen. |
| Appearance | Likely a crystalline solid, possibly yellow or off-white. | Colorless to pale yellow needles.[9] | Extended conjugation often imparts color. |
Synthesis of this compound
The synthesis of substituted acridines and their benzo-fused analogues typically involves the formation of a diarylamine intermediate followed by a cyclization reaction to form the central acridine ring.[4] The Bernthsen acridine synthesis and the Ullmann condensation are classical methods employed for this purpose.[1][4] A robust and widely applicable route to chloro-substituted acridines involves the cyclization of an N-aryl-anthranilic acid derivative using phosphorus oxychloride (POCl₃), which acts as both a dehydrating and chlorinating agent.
Representative Synthetic Workflow
The following protocol is a representative method adapted from general procedures for the synthesis of related chloroacridine derivatives.[1][4] The key steps are the initial formation of the diarylamine backbone via a nucleophilic aromatic substitution (Ullmann condensation), followed by an electrophilic cyclization.
Sources
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- 5. 125552-59-2|this compound|BLD Pharm [bldpharm.com]
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- 9. youtube.com [youtube.com]
molecular structure and aromaticity of 12-Chlorobenzo[b]acridine
An In-depth Technical Guide to the Molecular Structure and Aromaticity of 12-Chlorobenzo[b]acridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. We delve into the critical aspects of its molecular architecture, from its synthesis and structural elucidation via modern spectroscopic and crystallographic techniques to a nuanced, multi-faceted investigation of its aromaticity. By dissecting the geometric, magnetic, and electronic contributions to its π-system, this document offers a detailed portrait of the molecule's properties. The guide presents validated experimental and computational protocols, explains the causal reasoning behind methodological choices, and connects the molecule's fundamental characteristics to its potential applications, particularly in drug design where such features govern reactivity and biomolecular interactions.
Introduction
Acridines are a class of nitrogen-containing heterocyclic compounds built on a tricyclic framework structurally related to anthracene.[1] This scaffold is considered "privileged" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[2][3] The planar nature and electron-rich system of acridines facilitate their intercalation into DNA, a primary mechanism for their therapeutic action.[4]
The benzo[b]acridine series represents a class of acridines where an additional benzene ring is fused in an angular fashion to the core structure. This "benzo-annelation" is not a trivial modification; it significantly alters the electronic properties and local aromaticity of the constituent rings, thereby modulating the molecule's biological activity and photophysical behavior.[5][6] this compound, the subject of this guide, introduces a chloro-substituent to this tetracyclic system, further tuning its electronic landscape.
A thorough understanding of the precise three-dimensional structure and the complex nature of electron delocalization (aromaticity) in this compound is paramount. These fundamental properties dictate its chemical reactivity, solubility, and, most critically, the geometry and energetics of its interactions with biological targets like DNA and proteins.[7] This guide provides the theoretical foundation and practical methodologies required to characterize this important molecule.
Part I: Molecular Structure Elucidation
The definitive characterization of a molecule's structure is the bedrock of chemical and pharmaceutical science. It requires a synergistic combination of synthesis, spectroscopy, and, ideally, single-crystal X-ray diffraction.
The Benzo[b]acridine Framework
The core of this compound is a rigid, largely planar tetracyclic system. The angular fusion of the 'b' benzo ring distinguishes it from its linear isomer, benzo[a]acridine. This seemingly subtle difference in topology has profound effects on the distribution of π-electrons and, consequently, on the molecule's stability and properties.[6] The IUPAC numbering system is crucial for unambiguously identifying substituent positions, with the chlorine atom located at the C-12 position.
Synthesis and Structural Confirmation
The construction of the this compound skeleton can be reliably achieved through a multi-step synthetic sequence, often beginning with an Ullmann condensation followed by a Bernthsen-type cyclization. This approach offers a robust pathway to the target molecule.
Experimental Protocol 1: Synthesis of this compound
This protocol is based on established methods for synthesizing substituted acridines.[8][9]
Step 1: Ullmann Condensation
-
To a flask equipped with a reflux condenser, add 2-chlorobenzoic acid (1 equiv.), the appropriately substituted aniline (1.1 equiv.), anhydrous potassium carbonate (2 equiv.), and a catalytic amount of copper(I) iodide.
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the mixture to reflux (approx. 150-160 °C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After cooling, pour the reaction mixture into ice-cold water and acidify with concentrated HCl to precipitate the N-phenylanthranilic acid intermediate.
-
Filter the solid, wash with water, and dry. Recrystallize from ethanol/water if necessary.
Step 2: Cyclization to form 9,12-Dichlorobenzo[b]acridine
-
Carefully add the dried N-phenylanthranilic acid intermediate (1 equiv.) to an excess of phosphorus oxychloride (POCl₃) (5-10 equiv.) in a flask equipped with a reflux condenser.
-
Heat the mixture gently on a water bath, then increase the temperature to reflux for 2-3 hours.[8] The POCl₃ acts as both the cyclizing and chlorinating agent.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice to hydrolyze the excess POCl₃.
-
Basify the solution with aqueous ammonia or sodium hydroxide to precipitate the crude 9,12-dichloro intermediate.
-
Filter, wash thoroughly with water, and dry the solid.
Step 3: Reductive Dechlorination (if necessary) Note: The previous step may yield a dichloro- or a chloro-acridone intermediate depending on the precise precursors. A final reduction/aromatization step may be required. A more direct route may involve cyclization of the appropriate anthranilic acid derivative.
A Note on Causality: The Ullmann condensation is chosen for its reliability in forming the C-N bond, with copper acting as a crucial catalyst. POCl₃ is a powerful dehydrating and chlorinating agent, making it ideal for the one-pot cyclization and chlorination of the acridone precursor, which is then aromatized.
Caption: Synthetic workflow for this compound.
Spectroscopic and Crystallographic Characterization
Once synthesized, the molecule's identity and structure must be rigorously confirmed. Each technique provides a unique piece of the structural puzzle.
Protocol 2: Spectroscopic and Crystallographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR: A complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The number of signals, their splitting patterns (doublets, triplets, multiplets), and integration will correspond to the protons on the tetracyclic frame.
-
Expected ¹³C NMR: Signals corresponding to each unique carbon atom. The chemical shifts will differentiate between protonated and quaternary carbons, with those near the nitrogen and chlorine atoms showing characteristic shifts.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-QTOF or Orbitrap mass spectrometer in positive ion mode.
-
Expected Outcome: The primary result will be the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. HRMS will provide a mass accurate to within 5 ppm, confirming the molecular formula C₁₇H₁₀ClN.[10] The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a definitive signature.
-
-
Single-Crystal X-ray Diffraction (SCXRD):
-
Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent from a concentrated solution.
-
Mount a crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Solve and refine the crystal structure using specialized software.
-
Expected Outcome: This is the gold standard, providing precise atomic coordinates. From this data, one can determine accurate bond lengths, bond angles, and torsional angles, confirming the planarity of the ring system. It will also reveal how molecules pack in the solid state, identifying intermolecular interactions like π-π stacking.[11][12]
-
| Parameter | Expected Value Range | Significance |
| C-C Bond Lengths (Aromatic) | 1.37 - 1.42 Å | Deviations from the benzene standard (1.39 Å) indicate bond fixation and variations in local aromaticity. |
| C-N Bond Lengths | 1.33 - 1.37 Å | Shorter than a typical C-N single bond, confirming delocalization of the nitrogen lone pair. |
| C-Cl Bond Length | 1.73 - 1.76 Å | Standard length for an aryl chloride.[13] |
| Ring Planarity (Dihedral Angles) | < 5° | Confirms the largely planar nature of the fused ring system, which is essential for intercalation. |
Table 1: Hypothetical but representative structural parameters for this compound derived from X-ray crystallography.
Part II: Aromaticity Analysis - A Multi-faceted Approach
Aromaticity is a cornerstone concept in chemistry, describing the unusual stability and reactivity of certain cyclic, planar molecules with delocalized π-electrons.[14] For complex polycyclic systems like this compound, a single criterion is insufficient. A comprehensive analysis requires a computational approach using multiple aromaticity indices.
Computational Investigation Workflow
Density Functional Theory (DFT) is a powerful quantum chemical method for modeling the electronic structure of molecules. It provides the necessary data to calculate various aromaticity indices.
Protocol 3: DFT-Based Aromaticity Analysis
-
Structure Input & Optimization:
-
Build the 3D structure of this compound using molecular modeling software.
-
Perform a full geometry optimization using a DFT functional and basis set suitable for aromatic systems (e.g., B3LYP functional with a 6-311G(d,p) basis set).[15] This step finds the lowest energy conformation of the molecule.
-
Confirm that a true energy minimum has been found by performing a frequency calculation (no imaginary frequencies).
-
-
Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the final wavefunction.
-
Include keywords to calculate the necessary properties: NMR shieldings for NICS, and output the wavefunction for electron delocalization analysis (MCI).
-
-
Aromaticity Index Calculation:
-
HOMA (Geometric): Calculate from the optimized bond lengths using the established HOMA formula.
-
NICS (Magnetic): Calculate Nucleus-Independent Chemical Shift values by placing a "ghost" atom (Bq) at the geometric center of each ring. The NICS value is the negative of the magnetic shielding tensor at that point. NICS(1)zz, calculated 1 Å above the ring plane and using only the zz-tensor component (perpendicular to the ring), is often considered the most reliable magnetic descriptor.
-
MCI (Electronic): Use a specialized program (e.g., AIMAll) to perform a Quantum Theory of Atoms in Molecules (QTAIM) analysis on the wavefunction to calculate the Multi-Center Delocalization Index for each ring.
-
Caption: Workflow for the computational analysis of aromaticity.
Interpreting the Aromaticity Indices
Each index provides a different perspective on electron delocalization.
-
HOMA (Harmonic Oscillator Model of Aromaticity): This geometric index ranges from 1 (fully aromatic, like benzene) to 0 (non-aromatic). Negative values indicate anti-aromaticity. It is based on the deviation of bond lengths from an ideal aromatic value.
-
NICS (Nucleus-Independent Chemical Shift): This magnetic index probes the induced ring current in a magnetic field. Large negative values (e.g., -10 to -15 ppm) are indicative of aromaticity, while large positive values suggest anti-aromaticity. Values near zero imply non-aromaticity.
-
MCI (Multi-Center Index): This electronic index directly quantifies the number of electrons delocalized over the atoms of a ring. Higher positive values indicate stronger cyclic delocalization and thus greater aromaticity.
Studies on related benzo-annelated systems show that angular fusion tends to increase the aromaticity of the central heterocyclic ring compared to the parent acridine.[6] However, there can be discrepancies, particularly with the NICS index, which is sensitive to local currents and may not always correlate perfectly with energetic or geometric criteria in complex fused systems.[5]
| Ring | HOMA (Predicted) | NICS(1)zz (Predicted) | MCI (Predicted) | Interpretation |
| A (Terminal Benzo) | ~0.95 | ~ -30 ppm | ~0.10 | Highly aromatic, benzene-like. |
| B (Central Pyridine) | ~0.70 | ~ -20 ppm | ~0.06 | Moderately aromatic, reduced by the heteroatom. |
| C (Central Benzene) | ~0.85 | ~ -25 ppm | ~0.08 | Highly aromatic, part of the core acridine. |
| D (Annelated Benzo) | ~0.90 | ~ -28 ppm | ~0.09 | Highly aromatic. |
Table 2: Predicted aromaticity indices for the four rings of this compound. Values are illustrative based on trends in published data for similar systems.[5][6]
Implications for Research and Drug Development
The detailed structural and electronic picture of this compound has direct, actionable implications.
-
Drug Design & Intercalation: The high degree of planarity confirmed by crystallography and DFT is a prerequisite for effective DNA intercalation. The subtle puckering and electrostatic potential map (derived from computation) can guide the design of derivatives with enhanced binding affinity and specificity.[7]
-
Chemical Reactivity: The aromaticity indices and calculated electron densities reveal the most and least aromatic rings. Less aromatic rings are generally more reactive. The electron-withdrawing nature of the chlorine atom and the nitrogen heteroatom creates specific sites susceptible to nucleophilic or electrophilic attack, guiding synthetic modifications.[16]
-
Materials Science: For applications in organic electronics, such as OLEDs, the extended π-conjugation, confirmed by the aromaticity analysis, is directly related to the HOMO-LUMO gap, which dictates the compound's absorption and emission properties.[17]
Conclusion
This compound is a molecule whose properties are a product of its intricate structure and nuanced electronic landscape. Its tetracyclic, angularly-fused framework is largely planar, a key feature for potential applications in drug development. A comprehensive analysis of its aromaticity reveals that while all rings maintain significant aromatic character, the degree of electron delocalization varies across the scaffold, influenced by both the nitrogen heteroatom and the mode of benzo-annelation. Understanding this molecule requires a multi-faceted approach, combining robust synthesis with advanced spectroscopic, crystallographic, and computational methods. The insights gained from this level of analysis are not merely academic; they provide the essential foundation for the rational design of new therapeutic agents and advanced functional materials.
References
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Stilinović, V., et al. (2015). Effect of benzo-annelation on local aromaticity. SCIDAR. Available at: [Link]
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Domagała, P., et al. (2024). Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography. RSC Publishing. Available at: [Link]
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Ghosh, A., et al. (2022). A systematic computational study of acridine derivatives through conceptual density functional theory. ResearchGate. Available at: [Link]
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Stilinović, V., et al. (2014). Effect of Benzo-Annelation on Local Aromaticity in Heterocyclic Conjugated Compounds. The Journal of Physical Chemistry A. Available at: [Link]
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Patel, H., et al. (2023). Synthesis, Characterisation and Anticancer Study of Acridine derivatives. Informative Journals. Available at: [Link]
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Acheson, R. M., & Constable, E. C. (1983). Heterocycle-Fused Acridines. Advances in Heterocyclic Chemistry. Available at: [Link]
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Alam, M. S., et al. (2013). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Medicinal Chemistry Research. Available at: [Link]
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PubChem. (n.d.). 12-chlorobenzo[a]acridine. PubChemLite. Available at: [Link]
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Klášterková, H., et al. (2021). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. PMC - NIH. Available at: [Link]
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Nagy, M., et al. (2025). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. MDPI. Available at: [Link]
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Bielawska, A., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances. Available at: [Link]
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Vlase, G., et al. (2012). Synthesis of Acridines by an Eco-friendly Method. Revista de Chimie. Available at: [Link]
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Aleson Gurruchaga, A. (2023). Computational study of aromaticity with electron delocalization indices. ADDI. Available at: [Link]
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PubChem. (n.d.). Benz(c)acridine. PubChem - NIH. Available at: [Link]
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Hu, D., et al. (2021). Novel 12,12-dimethyl-7,12-dihydrobenzo[a]acridine as a deep-blue emitting chromophore for OLEDs with narrow-band emission and suppressed efficiency roll-off. Journal of Materials Chemistry C. Available at: [Link]
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Zang, H., et al. (2014). One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. Journal of the Mexican Chemical Society. Available at: [Link]
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Wikipedia. (n.d.). Acridine. Wikipedia. Available at: [Link]
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Saeed, S., et al. (2025). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. PMC - NIH. Available at: [Link]
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MassBank. (2019). Acridine. MassBank Europe. Available at: [Link]
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Mondal, J., et al. (2022). Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. European Journal of Chemistry. Available at: [Link]
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Technical Guide: Solubility Profiling & Handling of 12-Chlorobenzo[b]acridine
[1]
Part 1: Executive Summary & Molecular Context[1]
12-Chlorobenzo[b]acridine (CAS: 125552-59-2) is a tetracyclic heteroaromatic compound.[1] Structurally, it consists of a benzene ring fused to the acridine core, with a chlorine atom at the meso-position (position 12). This specific architecture dictates its solubility profile: it is a highly lipophilic, planar molecule driven by strong
For researchers in drug discovery (specifically DNA intercalation) and organic electronics, understanding the solubility of this intermediate is critical for two reasons:
Part 2: Solubility Physics & Comparative Data
The solubility of this compound is governed by the competition between the lattice energy (stabilized by extensive
Theoretical Framework
-
Non-Polar Solvents (e.g., Toluene, Chloroform):
-
Polar Aprotic Solvents (e.g., DMSO, DMF):
-
Polar Protic Solvents (e.g., Methanol, Water):
Quantitative Solubility Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Primary Application |
| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Extraction, Column Chromatography |
| Aromatic | Toluene / Benzene | High (>30 mg/mL) | Recrystallization (Hot), Synthesis |
| Polar Aprotic | DMSO / DMF | High (>25 mg/mL) | Biological Assays, Nucleophilic Substitution |
| Polar Protic | Methanol / Ethanol | Low (<1 mg/mL) | Anti-solvent for precipitation |
| Aqueous | Water (pH 7) | Negligible | Washing (removal of inorganic salts) |
| Acidic | 1M HCl / Acetic Acid | Moderate | Solubilization via protonation (Acridinium salt formation) |
Note: Solubility in acidic media involves a chemical change (protonation of the acridine nitrogen), converting the neutral species into a cationic salt, which drastically alters the solubility profile.
Part 3: Experimental Protocols
Protocol A: Differential Solubility Purification (Recrystallization)
Objective: Purify crude this compound synthesized via the Bernthsen method or
Rationale: We utilize the steep solubility curve in Toluene (soluble hot, less soluble cold) and the anti-solvent properties of Ethanol.
-
Dissolution: Dissolve crude solid in minimal boiling Toluene.
-
Checkpoint: If black tar remains insoluble, filter hot through a Celite pad.
-
-
Anti-Solvent Addition: While maintaining boiling temperature, add Ethanol dropwise until a persistent turbidity (cloudiness) is observed.[1]
-
Clarification: Add a few drops of Toluene to clear the solution.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to
. -
Isolation: Filter the yellow/orange needles and wash with cold Ethanol.
Protocol B: UV-Vis Solubility Profiling
Objective: Determine precise solubility limits for formulation.
-
Preparation: Prepare saturated solutions in target solvents (stir for 24h at
). -
Filtration: Filter through a 0.45
PTFE filter (hydrophobic) to remove undissolved solids.[1] -
Dilution: Dilute an aliquot (e.g., 100
) into a common solvent (e.g., Methanol) where the extinction coefficient ( ) is known. -
Quantification: Measure Absorbance at
(typically ~350-360 nm for acridines) and calculate concentration using Beer-Lambert Law.[1]
Part 4: Visualization of Workflows
Diagram 1: Solubility-Driven Decision Tree
This logic flow guides the researcher in selecting the correct solvent system based on the intended experimental outcome.[1]
Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).
Diagram 2: Solvation Mechanism & Purification Logic
Visualizing how solvent polarity manipulates the physical state of the molecule.[1]
Caption: The solvation cycle showing how switching solvent polarity drives phase changes for purification.
Part 5: Implications for Drug Development[5][6]
Formulation Challenges
Due to the high lipophilicity (LogP > 4.0 estimated for benzo[b]acridines), this compound exhibits poor oral bioavailability in its neutral form.
-
Strategy: For biological testing, store stock solutions in 100% DMSO . Do not store in aqueous buffers, as micro-precipitation will occur, leading to false negatives in potency assays.
Synthetic Handling
When performing substitutions (e.g., replacing -Cl with an amine chain to make a DNA intercalator):
-
Solvent Choice: Use Phenol or DMF at elevated temperatures.[1] Phenol is particularly effective for acridine substitutions as it acts as both solvent and acid catalyst, protonating the ring nitrogen to activate the C-12 position for nucleophilic attack.
References
Sources
- 1. 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benz(a)acridine | C17H11N | CID 9180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benz(c)acridine | C17H11N | CID 9181 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electronic Properties of Benzo[b]acridine Derivatives: A Technical Whitepaper
The following technical guide details the electronic landscape of Benzo[b]acridine (BbA) derivatives, specifically focusing on the linear isomer (systematically known as 5-azatetracene ).
This guide diverges from standard chemical reviews by treating BbA not just as a structural scaffold, but as a tunable electronic chassis. It bridges the gap between organic semiconductor physics (for OFET/OLED engineers) and molecular pharmacodynamics (for drug developers utilizing electronic interactions for intercalation or sensing).
Executive Summary: The Aza-Acene Advantage
Benzo[b]acridine (BbA) represents a critical "crossover" molecule. Structurally, it is the nitrogen-doped analog of tetracene (a linear fusion of four benzene rings). By replacing a specific methine (-CH=) group with trivalent nitrogen (-N=), the molecular symmetry breaks, inducing a permanent dipole moment and drastically altering the Frontier Molecular Orbitals (FMOs).
-
For the Physicist: The N-atom stabilizes the LUMO level by ~0.2–0.4 eV compared to tetracene, unlocking ambipolar charge transport (both holes and electrons) and improving air stability.
-
For the Drug Developer: The planar, electron-deficient core acts as a high-affinity DNA intercalator. Its electronic properties (redox potential) dictate its efficacy as a fluorescence probe or a photo-activated cytotoxic agent (via ROS generation).
Molecular Architecture & Electronic Fundamentals
The "Nitrogen Drop" Effect
The insertion of nitrogen into the acene backbone (forming 5-azatetracene) creates an electronegative well. Unlike the all-carbon tetracene, BbA possesses a distinct dipole that promotes specific "head-to-tail" stacking in the solid state, which is crucial for charge hopping.
| Property | Tetracene (Reference) | Benzo[b]acridine (5-Azatetracene) | Impact |
| Symmetry | Enhances J-aggregate formation; alters solubility. | ||
| HOMO Level | -4.96 eV | ~ -5.10 eV | Harder to oxidize; improved oxidative stability. |
| LUMO Level | -2.88 eV | ~ -3.20 eV | Critical: Accessible for electron injection (n-type behavior). |
| Band Gap | ~2.08 eV | ~1.90 eV | Red-shifted absorption; ambipolar transport window. |
| PL Quantum Yield | Superior for bio-imaging and lasing applications. |
Frontier Molecular Orbital (FMO) Engineering
The LUMO of BbA is concentrated on the acridine core, specifically around the nitrogen atom. Substituents at the meso-positions (C-6 and C-11) or the terminal rings allow for independent tuning of the HOMO and LUMO.
-
Electron Withdrawing Groups (EWGs): (e.g., -CN, -F) further lower the LUMO, pushing the material towards pure n-type transport.
-
Electron Donating Groups (EDGs): (e.g., -OMe, -NPh2) raise the HOMO, facilitating hole injection and enabling Thermally Activated Delayed Fluorescence (TADF) for OLEDs.
Experimental Protocols: Synthesis & Characterization
Synthesis of Linear Benzo[b]acridine (The Friedländer Protocol)
Standard Bernthsen synthesis yields angular isomers. The linear 5-azatetracene requires a specific condensation strategy.
Reaction Scheme:
-
Precursors: 3-amino-2-naphthaldehyde + Cyclohexanone (or substituted derivative).[1]
-
Catalyst: KOH (Base-catalyzed condensation).
-
Aromatization: DDQ or Pd/C dehydrogenation.
Step-by-Step Protocol:
-
Condensation: Dissolve 3-amino-2-naphthaldehyde (10 mmol) and cyclohexanone (12 mmol) in ethanol (50 mL). Add 10% aqueous KOH (5 mL). Reflux for 12 hours under
. -
Isolation: Cool to RT. The intermediate (tetrahydrobenzo[b]acridine) precipitates. Filter and wash with cold ethanol.
-
Aromatization: Suspend the intermediate in dry toluene. Add DDQ (2.2 equiv). Reflux for 2 hours. The solution will darken as conjugation extends.
-
Purification: Flash chromatography (Silica, DCM/Hexane). Recrystallize from chlorobenzene to obtain bright orange/red needles of 5-azatetracene.
Characterization Workflow (Self-Validating)
To verify the electronic integrity of the synthesized BbA:
-
Cyclic Voltammetry (CV):
-
Setup: 0.1 M
in DCM. -
Validation: The reduction wave must be reversible (indicating stable radical anion formation). If irreversible, the N-position is likely susceptible to protonation or degradation.
-
Calculation:
.[2]
-
-
Time-Resolved Photoluminescence (TRPL):
-
Expectation: Mono-exponential decay (
) indicates pure fluorescence. Bi-exponential decay suggests aggregation or TADF (if is small).
-
Visualization of Electronic Pathways
The following diagrams illustrate the structure-property relationships and the synthesis logic.
Caption: Workflow connecting synthesis (Friedländer route) to electronic consequences (N-doping) and final applications.
Caption: Comparative energy level diagram highlighting the LUMO stabilization in BbA that enables n-type conduction.
Applications in Drug Development & Bio-Electronics
While the OFET community values BbA for mobility, the drug development sector utilizes its electronic interaction with biomolecules .
DNA Intercalation & Charge Transfer
BbA derivatives are planar cations (when protonated at physiological pH). They slide between DNA base pairs (intercalation).
-
Mechanism: The LUMO of the intercalated BbA couples with the guanine HOMO.
-
Electronic Consequence: This coupling facilitates Photo-induced Electron Transfer (PET) . If the BbA derivative is designed such that PET is allowed, fluorescence is quenched upon binding. If PET is forbidden (by tuning the BbA redox potential via substituents), the probe lights up ("Light-switch" effect).
-
Toxicity/Therapy: The excited triplet state of BbA can transfer energy to ground-state oxygen (
) to form singlet oxygen ( ), a cytotoxic species used in photodynamic therapy. This is directly governed by the (Singlet-Triplet gap).
Biosensor Design Rule
To create a "Turn-On" DNA sensor using BbA:
-
Calculate: The oxidation potential of Guanine (~1.29 V vs NHE).
-
Tune: The reduction potential of the BbA derivative (via CV) so that electron transfer from Guanine is thermodynamically unfavorable (
). -
Result: The fluorescence remains high upon intercalation, providing a high-contrast signal.
References
-
Bunz, U. H. F. (2010). "The Larger Azaacenes: Synthesis and Properties." Pure and Applied Chemistry. Link
- Foundational text on the synthesis and stability of linear azaacenes including 5-az
-
Li, T., et al. (2021). "Synthesis of 5-Azatetracene and Comparison of Its Optical and Electrochemical Properties with Tetracene." Chemistry – A European Journal. Link
- The definitive protocol for Friedländer synthesis and comparative electronic d
-
Winkler, M., & Houk, K. N. (2007). "Nitrogen-Doped Acenes: Stability and Electronic Properties." Journal of the American Chemical Society. Link
- Computational grounding for the "Nitrogen Drop" effect on orbital energies.
-
Oxgaard, A., et al. (2023). "N-Heteroacenes as an Organic Gain Medium for Room-Temperature Masers." Chemistry of Materials. Link
- High-impact application demonstrating the superior quantum yield and triplet dynamics of benzo[b]acridine deriv
-
Martinez, C. R., & Iverson, B. L. (2012). "Rethinking the term 'intercalator': Structure and energetics." Chemical Science. Link
- Context for the bio-electronic interactions of acene-based intercal
Sources
photophysical characteristics of 12-Chlorobenzo[b]acridine
An In-Depth Technical Guide to the Photophysical Characteristics of 12-Chlorobenzo[b]acridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]acridine and its derivatives represent a significant class of polycyclic aromatic hydrocarbons, valued for their unique photophysical properties that underpin applications in medicinal chemistry, photoredox catalysis, and materials science.[1][2] The introduction of substituents onto the core scaffold can profoundly modulate these properties, offering a pathway to fine-tune molecules for specific functions. This guide focuses on this compound, a derivative for which specific photophysical data is not yet prevalent in the scientific literature. Instead of merely reporting known values, this document serves as a predictive framework and a detailed methodological whitepaper. We will first establish a theoretical baseline for the expected photophysical behavior of this compound, considering the electronic and heavy-atom effects of the chlorine substituent. Subsequently, we provide comprehensive, field-proven experimental protocols for the systematic determination of its core photophysical parameters: absorption and emission spectra, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). This guide is designed to empower researchers to conduct a thorough and accurate characterization of this, and similar, novel fluorophores.
Theoretical Framework: Predicting the Impact of 12-Position Chlorination
The parent benzo[b]acridine chromophore's electronic properties are dictated by its extended π-conjugated system, which gives rise to characteristic π-π* transitions in the UV-visible region.[3] The introduction of a chlorine atom at the 12-position is anticipated to modulate these properties through a combination of electronic and spin-orbit coupling effects.
-
Electronic Effects (Inductive vs. Mesomeric): Chlorine is an electronegative atom, exerting a net electron-withdrawing inductive effect (-I), which can lower the energy of the molecule's frontier orbitals. Simultaneously, its lone pair electrons can participate in resonance (a +M mesomeric effect), potentially raising the energy of the Highest Occupied Molecular Orbital (HOMO). The net effect on the absorption (λabs) and emission (λem) maxima is often subtle and depends on the balance of these competing influences, as well as solvent interactions.
-
The Heavy-Atom Effect: Of greater predictive certainty is the "heavy-atom effect." The presence of a relatively heavy atom like chlorine enhances spin-orbit coupling. This facilitates the otherwise spin-forbidden process of intersystem crossing (ISC), where an excited singlet state (S₁) non-radiatively converts to an excited triplet state (T₁). Consequently, we can hypothesize the following for this compound relative to its unsubstituted counterpart:
-
A Lower Fluorescence Quantum Yield (ΦF): With ISC providing an efficient non-radiative decay pathway, the fraction of molecules returning to the ground state via fluorescence will be reduced.
-
A Shorter Fluorescence Lifetime (τF): The overall decay rate of the S₁ state is the sum of all radiative and non-radiative decay rates (ktotal = kr + knr + kISC + ...). By increasing kISC, the total decay rate increases, leading to a shorter observed fluorescence lifetime (τF = 1/ktotal).
-
-
Solvatochromism: The change in a molecule's dipole moment upon electronic excitation dictates how its spectra will shift in solvents of varying polarity.[4][5] A larger dipole moment in the excited state compared to the ground state typically leads to a bathochromic (red) shift in the emission spectrum with increasing solvent polarity, as the polar solvent molecules rearrange to stabilize the excited state.[3][4] A comprehensive study across a range of solvents is necessary to determine this behavior experimentally.
Experimental Characterization: A Methodological Guide
This section provides detailed protocols for the complete photophysical characterization of this compound.
Foundational Analysis: Absorption and Steady-State Emission Spectroscopy
Core Objective: To determine the wavelength of maximum absorbance (λabs), the wavelength of maximum emission (λem), and the Stokes shift, and to qualitatively assess the influence of solvent polarity.
Expertise & Causality: The absorption spectrum is the essential starting point as it reveals the electronic transitions of the molecule and dictates the appropriate excitation wavelength for all subsequent fluorescence experiments. To avoid artifacts like the inner filter effect, all fluorescence measurements must be conducted on solutions with low absorbance (typically < 0.1) at the excitation wavelength.[6][7]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity solvent (e.g., spectroscopic grade cyclohexane or ethanol). From this, prepare a dilute working solution (e.g., 1-10 µM).
-
Solvent Blank: Record a baseline absorption spectrum of the pure solvent in a 1 cm path length quartz cuvette using a dual-beam UV-Vis spectrophotometer.
-
Sample Absorption: Record the absorption spectrum of the working solution. Identify the longest-wavelength absorption maximum (λabs). The observed bands in the 340-400 nm region for acridines are typically due to π-π* transitions.[3]
-
Excitation Wavelength Selection: Set the excitation wavelength (λex) on the spectrofluorometer to the determined λabs to ensure maximal signal and minimize stray light effects.
-
Emission Spectrum: Record the fluorescence emission spectrum, scanning from λex + 10 nm to a wavelength well past the emission signal (e.g., 700 nm). Identify the emission maximum (λem).
-
Solvatochromic Study: Repeat steps 1-5 using a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water) to map the compound's response to its environment.
-
Data Analysis: Calculate the Stokes shift for each solvent using the formula: Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) * 10⁷.
Workflow Visualization:
Caption: Workflow for determining absorption and emission maxima.
Efficiency Determination: Fluorescence Quantum Yield (ΦF)
Core Objective: To quantify the efficiency of the fluorescence process.
Expertise & Causality: The comparative method is a robust and widely adopted technique that avoids the complexities of absolute measurements requiring specialized equipment like an integrating sphere.[6][8] Its accuracy hinges on the use of a well-characterized standard with a known quantum yield and spectral properties that overlap with the sample.[7] Maintaining identical experimental conditions and low absorbance for both sample and standard is critical to ensure that both solutions absorb the same number of photons, making the ratio of their integrated fluorescence intensities directly proportional to the ratio of their quantum yields.[6]
Step-by-Step Protocol:
-
Standard Selection: Choose a suitable fluorescence standard. For emission in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54) is a common choice. The standard's absorption spectrum should overlap with the sample's excitation wavelength.
-
Series Preparation: Prepare a series of at least five dilutions for both the this compound sample and the chosen standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept in the range of 0.01 to 0.1.
-
Absorbance Measurement: Accurately measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: For each solution, record the fluorescence emission spectrum under identical spectrofluorometer settings (excitation/emission slits, detector voltage).
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Gradient Plot: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.
-
Calculation: The fluorescence quantum yield of the sample (ΦX) is calculated using the following equation[6][9]:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if the solvents are different).
-
Workflow Visualization:
Caption: Workflow for relative fluorescence quantum yield determination.
Dynamics Analysis: Fluorescence Lifetime (τF)
Core Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.
Expertise & Causality: Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements due to its high precision and sensitivity.[10][11] The technique works by repeatedly measuring the time delay between a laser excitation pulse and the detection of the first emitted photon.[11] Building a histogram of these delay times over millions of cycles creates a statistical distribution that accurately represents the exponential decay of the fluorescence, from which the lifetime can be extracted.[10][11] This data is crucial for calculating radiative and non-radiative decay rates and for validating the heavy-atom effect hypothesis.
Step-by-Step Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength matching the sample's λabs, and a sensitive single-photon detector.[11]
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent, ensuring absorbance is low to prevent artifacts. The solution should be deoxygenated (e.g., by bubbling with N₂ or Ar) if oxygen quenching is a concern.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a light-scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. This records the temporal profile of the excitation pulse as seen by the detector.
-
Data Acquisition: Replace the scattering solution with the sample cuvette. Collect photon arrival time data until a sufficient number of counts (typically >10,000 in the peak channel) are accumulated in the decay histogram to ensure good statistical accuracy.
-
Data Analysis (Deconvolution): Fit the experimental fluorescence decay curve using specialized software. This process involves numerical deconvolution of the measured decay with the previously recorded IRF. For a simple system, the decay is fitted to a multi-exponential model: I(t) = Σ αᵢ exp(-t/τᵢ) Where τᵢ is the lifetime of the i-th decay component and αᵢ is its fractional contribution. For a pure compound, a single exponential decay is often expected.
-
Validation: The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value, which should be close to 1.0 for a good fit.
Principle Visualization:
Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).
Data Synthesis and Interpretation
The experimentally determined parameters should be compiled for a comprehensive overview. From the primary data (ΦF and τF), key kinetic parameters can be derived.
Table 1: Summary of Photophysical Data for this compound
| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF | τF (ns) | kr (10⁸ s⁻¹) | knr (10⁸ s⁻¹) |
|---|---|---|---|---|---|---|---|
| Hexane | |||||||
| Toluene | |||||||
| DCM | |||||||
| ACN |
| Ethanol | | | | | | | |
-
Radiative decay rate (kr): The intrinsic rate of fluorescence emission. Calculated as kr = ΦF / τF .
-
Non-radiative decay rate (knr): The combined rate of all non-emissive decay pathways (including ISC, internal conversion, etc.). Calculated as knr = (1 - ΦF) / τF .
Interpretation: The collected data will provide a complete photophysical profile. A significantly lower quantum yield and shorter lifetime for this compound compared to literature values for unsubstituted acridines or benzo[b]acridines, coupled with a large calculated knr, would provide strong experimental evidence for the heavy-atom effect promoting intersystem crossing. The solvatochromic data will reveal the nature of the excited state and its interaction with the molecular environment.
Conclusion
While direct literature data for this compound is scarce, a robust photophysical profile can be predicted and experimentally verified. We anticipate that the 12-chloro substituent will significantly quench fluorescence efficiency and shorten the excited-state lifetime due to an enhanced rate of intersystem crossing via the heavy-atom effect. The detailed experimental methodologies outlined in this guide—from steady-state spectroscopy to the determination of quantum yield and picosecond lifetime dynamics—provide a comprehensive framework for researchers to accurately characterize this molecule. This systematic approach ensures not only the generation of high-quality data but also a deeper understanding of the structure-property relationships that govern the behavior of substituted benzo[b]acridines, paving the way for their rational design in advanced applications.
References
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent. Retrieved from [Link]
-
Reineck, P., et al. (2013). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. arXiv. Retrieved from [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]
-
He, Y., et al. (2018). Fluorescence Lifetime Imaging Comes of Age How to Do It and How to Interpret It. Springer Nature Experiments. Retrieved from [Link]
-
How to measure Fluorescence Lifetimes. (2024, March 7). YouTube. Retrieved from [Link]
-
Fluorescence Lifetime Imaging – Light Microscopy Training Primer. (n.d.). University of Rochester Medical Center. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Efficient thermally activated delayed fluorescent emitter based on a spiro-type benzo[b]acridine donor and a benzophenone acceptor. Journal of Materials Chemistry C. Retrieved from [Link]
-
The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... (n.d.). ResearchGate. Retrieved from [Link]
-
Umadevi, M., et al. (2015). SOLVATOCHROMIC SPECTRAL INVESTIGATIONS OF ACRIDINE. International Journal of ChemTech Research. Retrieved from [Link]
-
SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION SPECTRA OF SOME ANALYTICAL INDICATORS. (2020, June 6). Digital Commons @ BAU. Retrieved from [Link]
-
Kumar, A., et al. (2012). Synthesis, characterization and antimalarial evaluation of new β-benzoylstyrene derivatives of acridine. Arabian Journal of Chemistry. Retrieved from [Link]
-
Mataga, N., et al. (1956). Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Al-antaki, A. H. M., et al. (2021). Solvent effect on the absorption and emission spectra of carbon dots: evaluation of ground and excited state dipole moment. Scientific Reports. Retrieved from [Link]
-
White, A. R., et al. (2019). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. Synlett. Retrieved from [Link]
-
Banerjee, C., et al. (2011). Photophysical behavior of acridine with amines within the micellar microenvironment of SDS: a time-resolved fluorescence and laser flash photolysis study. PubMed. Retrieved from [Link]
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- 2. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Solvent effect on the absorption and emission spectra of carbon dots: evaluation of ground and excited state dipole moment - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ossila.com [ossila.com]
Introduction: The Context of Stability in Complex Heterocycles
An In-Depth Technical Guide to the Thermodynamic Stability of 12-Chlorobenzo[b]acridine
This guide provides a comprehensive framework for assessing the thermodynamic stability of this compound. Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it establishes a robust, first-principles approach for characterizing the stability of a niche heterocyclic compound, integrating theoretical underpinnings with detailed, field-proven experimental and computational protocols.
Benzo[b]acridine is a polycyclic aromatic hydrocarbon (PAH) containing a nitrogen heteroatom, forming a class of compounds known as aza-PAHs.[1] These scaffolds are of significant interest in medicinal chemistry and materials science due to their planar structure, which facilitates intercalation with DNA and presents unique photophysical properties.[2][3][4][5] this compound, a chlorinated derivative, introduces further complexity and potential for modulated biological activity.
In the pharmaceutical pipeline, thermodynamic stability is a critical, non-negotiable parameter. It dictates a compound's shelf-life, informs safe handling and processing temperatures, predicts potential degradation pathways, and ultimately influences its viability as a therapeutic agent. An unstable compound can lead to loss of potency, formation of toxic byproducts, and unpredictable performance. This guide outlines a multi-pronged strategy to thoroughly characterize the thermodynamic stability of this compound.
Theoretical Framework: Pillars of Molecular Stability
The thermodynamic stability of this compound in the solid state is not governed by a single factor, but rather by the interplay of intramolecular and intermolecular forces. A full understanding requires a qualitative assessment of its structural and electronic features.
-
Aromaticity and the Fused Ring System : The extensive π-conjugated system of the benzo[b]acridine core is the principal contributor to its intrinsic stability. The delocalization of π-electrons across the four fused rings results in a significant resonance stabilization energy, making the core structure energetically favorable and relatively unreactive.
-
Influence of the Nitrogen Heteroatom : The nitrogen atom in the acridine ring alters the electronic landscape compared to its pure carbocyclic analog, benz[a]anthracene. As a moderately basic center, it influences charge distribution and susceptibility to protonation or specific intermolecular interactions.[4][6]
-
The Role of the 12-Chloro Substituent : The chlorine atom at the 12-position exerts two opposing electronic effects:
-
Inductive Effect (-I) : As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond, which can have a minor destabilizing effect on the electron-rich π-system.
-
Resonance Effect (+R) : The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, partially offsetting the inductive withdrawal. The net effect of halogen substitution on the thermodynamic stability of aromatic systems is complex and often subtle, requiring experimental or computational validation.[7][8]
-
-
Intermolecular Forces and Crystal Lattice Energy : In the solid state, the overall thermodynamic stability is heavily dependent on the efficiency of crystal packing. Key interactions include:
-
π-π Stacking : The planar acridine rings are expected to stack, maximizing favorable van der Waals interactions.
-
C-H···Cl and C-H···N Interactions : Weak hydrogen bonds can further stabilize the crystal lattice, contributing to a higher melting point and enthalpy of fusion. Studies on related acridine salts have shown the importance of such interactions in defining the crystal structure.[9]
-
The following diagram illustrates the convergence of these factors to determine the compound's overall stability.
Caption: Key intramolecular and intermolecular factors contributing to the thermodynamic stability.
Experimental Assessment of Thermal Stability
A definitive assessment of thermodynamic stability requires empirical data. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this purpose.[10][11] They provide quantitative data on phase transitions and decomposition events as a function of temperature.
Core Experimental Workflow
The overall experimental process is designed to be systematic and self-validating, ensuring data integrity from sample preparation through to final analysis.
Caption: A systematic workflow for determining thermal properties using DSC and TGA.
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, allowing for the precise determination of melting points, decomposition onsets, and enthalpies of transition.[12][13][14]
Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔH𝒻), and onset temperature of decomposition (Tₒₙₛₑₜ).
Methodology:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔH𝒻 = 28.66 J/g). The measured values must be within accepted tolerances (e.g., Tₘ ± 0.5 °C, ΔH𝒻 ± 5%) before proceeding.[15] This step is critical for data trustworthiness.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum hermetic pan.
-
Seal the pan to prevent sublimation and ensure a controlled atmosphere.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Experimental Run:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert nitrogen atmosphere (flow rate: 50 mL/min) to prevent oxidative degradation.
-
Equilibrate the system at a starting temperature well below any expected transition (e.g., 30 °C).
-
Ramp the temperature at a linear rate of 10 °C/min up to a temperature beyond the decomposition point (e.g., 400 °C). A consistent ramp rate is crucial for comparing data across different samples.[15]
-
-
Data Analysis:
-
The resulting thermogram plots heat flow vs. temperature.
-
Melting (Tₘ): Identify the sharp, endothermic peak. The peak maximum is taken as the melting point.
-
Enthalpy of Fusion (ΔH𝒻): Integrate the area under the melting peak. This value, normalized for mass, represents the energy required to break the crystal lattice. A higher ΔH𝒻 generally indicates stronger intermolecular forces and greater lattice stability.
-
Decomposition Onset (Tₒₙₛₑₜ): Identify the onset of the large, exothermic (or sometimes endothermic) event following the melt. This is determined by the intersection of the pre-event baseline with the tangent of the event's leading edge.
-
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a clear profile of thermal decomposition.[11]
Objective: To determine the onset temperature of mass loss and characterize the decomposition profile.
Methodology:
-
Instrument Calibration:
-
Perform mass calibration with standard weights.
-
Perform temperature calibration using materials with known Curie points (e.g., nickel).
-
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
-
Experimental Run:
-
Place the pan onto the TGA microbalance.
-
Purge with a nitrogen atmosphere (50 mL/min).
-
Ramp the temperature at a linear rate of 10 °C/min from 30 °C to a final temperature where decomposition is complete (e.g., 600 °C).
-
-
Data Analysis:
-
The TGA curve plots percent mass vs. temperature.
-
Decomposition Onset (Tₒₙₛₑₜ): Identify the temperature at which significant (e.g., 5%) mass loss begins. This should correlate with the decomposition event observed in the DSC.
-
Decomposition Profile: Analyze the number of decomposition steps and the mass lost at each stage. This can provide clues about the degradation mechanism (e.g., initial loss of HCl followed by fragmentation of the core structure).
-
Interpreted Data Summary
While specific data for this compound is not publicly available, the following table presents a realistic, hypothetical dataset that a researcher would aim to generate.
| Parameter | Technique | Hypothetical Value | Interpretation |
| Melting Point (Tₘ) | DSC | 215 - 220 °C | Indicates a stable crystal lattice requiring significant thermal energy to disrupt. |
| Enthalpy of Fusion (ΔH𝒻) | DSC | 30 - 35 kJ/mol | A moderate to high value, suggesting strong intermolecular forces (π-stacking). |
| DSC Decomposition Onset | DSC | ~280 °C | The temperature at which rapid, uncontrolled energy release begins. Defines the upper limit for safe handling. |
| TGA Decomposition Onset (5% loss) | TGA | ~275 °C | Corroborates the DSC result, marking the beginning of physical mass loss and molecular breakdown. |
Computational Assessment of Stability
In parallel with experimental work, computational chemistry provides invaluable insight into the intrinsic, gas-phase stability of a molecule, free from crystal packing effects. Density Functional Theory (DFT) is the workhorse for such investigations.[16]
Objective: To calculate the gas-phase enthalpy of formation (ΔH𝒻,gas) and identify sites of potential reactivity.
Methodology:
-
Model Construction:
-
Build the 3D structure of this compound in a molecular modeling program.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This calculation finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Enthalpy of Formation Calculation:
-
Calculate the total electronic energy. The gas-phase enthalpy of formation can be derived from this energy using an appropriate isodesmic reaction scheme, which minimizes errors by conserving bond types.
-
-
Reactivity Prediction:
-
Analyze the electronic structure of the optimized molecule. Methods like calculating the Average Local Ionization Energy (ALIE) or mapping the Fukui function can predict which atoms are most susceptible to electrophilic or nucleophilic attack, indicating potential sites of chemical instability.[16][17] Computational studies on related aza-PAHs have successfully used these methods to understand reactivity.[6]
-
Potential Degradation Pathways
Understanding how a molecule degrades is as important as knowing its stability threshold. For this compound, two primary pathways should be considered.
-
Thermal Decomposition: When heated above its decomposition temperature, the molecule will fragment. A likely initial step is the elimination of hydrogen chloride (HCl), a common decomposition pathway for chlorinated aromatic compounds.[18][19] This could lead to the formation of other PAHs or polymerization into a carbonaceous char. The formation of unwanted chlorinated byproducts during thermal events is a known hazard.[20][21]
-
Photodegradation: The extensive π-system in benzo[b]acridines makes them strong absorbers of UV light. This absorbed energy can lead to photochemical reactions, especially in solution and in the presence of oxygen. Studies on other PAHs have shown that they can undergo fairly rapid transformations when exposed to light in organic solvents.[22] This is a critical consideration for the formulation and storage of any drug substance based on this scaffold.
Conclusion
The thermodynamic stability of this compound, while not publicly documented, can be comprehensively and reliably determined through a synergistic application of theoretical analysis, state-of-the-art thermal analysis techniques, and computational modeling. The outlined protocols for DSC and TGA provide a self-validating experimental framework for obtaining critical parameters like melting point, enthalpy of fusion, and decomposition temperature. These empirical results, when interpreted alongside DFT calculations of intrinsic stability and an understanding of potential degradation pathways, provide the robust and trustworthy data package required by researchers, scientists, and drug development professionals to make informed decisions regarding the handling, processing, and development of this complex heterocyclic compound.
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Krafčíková, P., Dvořáková, P., & Fojta, M. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research, 50(20), 11531–11543. Available from: [Link]
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Gogonea, V., & Tapavicza, E. (2006). Theoretical study of aza-polycyclic aromatic hydrocarbons (aza-PAHs), modelling carbocations from oxidized metabolites and their covalent adducts with representative nucleophiles. Organic & Biomolecular Chemistry, 4(4), 657-669. Available from: [Link]
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Zadykowicz, B., & Storoniak, P. (2018). Lattice energetics and thermochemistry of acridine derivatives and substituted acridinium trifluoromethanesulphonates. Journal of Thermal Analysis and Calorimetry, 133(3), 1613-1624. Available from: [Link]
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Krafčíková, P., Dvořáková, P., & Fojta, M. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. PMC, 50(20), 11531–11543. Available from: [Link]
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Zadykowicz, B., & Storoniak, P. (2018). Lattice energetics and thermochemistry of acridine derivatives and substituted acridinium trifluoromethanesulphonates. OUCI. Available from: [Link]
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Acridine - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
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Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis. (2023). MDPI. Available from: [Link]
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Al-Naiema, I. M., & Stone, E. A. (2017). Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. PMC. Available from: [Link]
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Synthesis, Characterisation and Anticancer Study of Acridine derivatives. (2023). Informative Journals. Available from: [Link]
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Benz(c)acridine | C17H11N | CID 9181 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]
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Benz(a)acridine | C17H11N | CID 9180 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]
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Su, Y., Ren, Q., Zhang, W.-Y., & Chen, F. (2020). Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. ChemistrySelect, 5(4), 1481-1490. Available from: [Link]
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Heterocycle-Fused Acridines. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
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Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. (2013). Journal of Saudi Chemical Society, 17(1), 109-115. Available from: [Link]
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Engin, B. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Pharmaceutical and Biomedical Sciences. Available from: [Link]
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Synthesis of Acridines by an Eco-friendly Method. (n.d.). Ovidius University Annals of Chemistry. Retrieved February 22, 2026, from [Link]
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Medapi, B., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(25), 15438-15465. Available from: [Link]
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Wolska, L., & Spica, D. (2007). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 16(5), 759-764. Available from: [Link]
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Rosocha, J., & Rosocha, A. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. ResearchGate. Available from: [Link]
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Yasuhara, A., & Morita, M. (1988). Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. Environmental Science & Technology, 22(6), 646-650. Available from: [Link]
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The Ascending Trajectory of Halogenated Benzo[b]acridines: A Technical Guide to their History, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]acridine scaffold, a privileged heterocyclic system, has long been a focal point in medicinal chemistry due to its profound biological activities, particularly in oncology. The strategic incorporation of halogens onto this planar aromatic core has emerged as a powerful tool to modulate physicochemical properties and enhance therapeutic efficacy. This in-depth technical guide navigates the historical evolution, synthetic strategies, and burgeoning therapeutic applications of halogenated benzo[b]acridines. We delve into the nuanced structure-activity relationships, explore the mechanistic underpinnings of their action, and provide a forward-looking perspective on the future of this promising class of compounds in drug discovery.
A Historical Perspective: From Coal Tar to Targeted Therapeutics
The journey of acridine-based compounds began in 1870 with the isolation of the parent acridine from coal tar. Early investigations in the 20th century unveiled the potent biological activities of acridine derivatives, leading to the development of antimicrobial agents and early-generation antitumor drugs. The realization that the planar nature of the acridine ring system allows for intercalation into DNA base pairs was a seminal moment, paving the way for the rational design of novel anticancer agents.
The exploration of benzo-fused acridines, including the benzo[b]acridine isomer, represented a significant step forward in expanding the chemical space and therapeutic potential of this compound class. While a definitive, linear history of the discovery of halogenated benzo[b]acridines is not explicitly documented in a single source, their development can be understood as a logical progression within the broader field of medicinal chemistry. The well-established practice of using halogens to fine-tune drug properties, such as lipophilicity, metabolic stability, and receptor binding affinity, was inevitably applied to the promising benzo[b]acridine scaffold.
Key milestones in the broader acridine field that set the stage for halogenated derivatives include the development of DNA intercalating agents and topoisomerase inhibitors. These foundational discoveries provided the mechanistic framework to explore how halogen substitution could further enhance these activities.
The Strategic Role of Halogenation in Modulating Bioactivity
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at various positions on the benzo[b]acridine core has profound effects on its biological and physicochemical properties. Understanding these effects is crucial for the rational design of new therapeutic agents.
Physicochemical Property Modulation
Halogenation significantly impacts a molecule's:
-
Lipophilicity: Generally, lipophilicity increases with the size of the halogen atom (I > Br > Cl > F). This property is critical for membrane permeability and can influence drug absorption, distribution, metabolism, and excretion (ADME).
-
Electronic Effects: Halogens exert both inductive and resonance effects. The strong electron-withdrawing nature of fluorine, for instance, can alter the pKa of nearby functional groups and influence metabolic stability.
-
Molecular Conformation: The size of the halogen can introduce steric hindrance, affecting the planarity of the molecule and its ability to interact with biological targets.
-
Halogen Bonding: The ability of heavier halogens (Cl, Br, I) to act as halogen bond donors allows for specific, directional interactions with electron-rich atoms in biological macromolecules, potentially enhancing binding affinity and selectivity.
Structure-Activity Relationships (SAR)
While comprehensive SAR studies specifically for a wide range of halogenated benzo[b]acridines are not extensively compiled in single reports, insights can be gleaned from studies on related structures and the broader class of acridine derivatives.
A notable example is the study of 10-bromobenzo[b]acronycine , a derivative of benzo[b]acridine. Research has shown that the introduction of a bromine atom at the 10-position does not diminish the cytotoxic activity compared to its non-halogenated counterpart, suggesting that this position is tolerant to substitution and opens avenues for further pharmacomodulation.
The following table summarizes the general trends observed for halogenation in related heterocyclic anticancer agents, which can be extrapolated to guide the design of novel halogenated benzo[b]acridines.
| Halogen | Position on Aromatic Core | General Effect on Anticancer Activity | Rationale |
| Fluorine | Electron-deficient regions | Often enhances activity and metabolic stability. | The high electronegativity can block metabolic oxidation and improve binding interactions. |
| Chlorine | Various positions | Can increase lipophilicity and cell permeability, often leading to enhanced cytotoxicity. | Balances electronic and steric effects, favorable for membrane transport. |
| Bromine | Various positions | Similar to chlorine, can enhance activity through increased lipophilicity and potential for halogen bonding. | Larger size can introduce steric effects that may be beneficial or detrimental depending on the target. |
| Iodine | Various positions | Can significantly increase lipophilicity and is a strong halogen bond donor, but may also lead to increased toxicity. | The large size and polarizability can lead to strong target interactions. |
Synthetic Strategies for Halogenated Benzo[b]acridines
The synthesis of halogenated benzo[b]acridines can be approached in two primary ways: by constructing the benzo[b]acridine core from halogenated precursors or by direct halogenation of the pre-formed benzo[b]acridine scaffold.
Synthesis from Halogenated Precursors
The Bernthsen acridine synthesis and its modifications are classical methods that can be adapted for the synthesis of halogenated benzo[b]acridines. This typically involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid. By using halogenated starting materials, the desired halogenated benzo[b]acridine can be obtained.
Conceptual Synthetic Workflow:
potential biological activity of 12-Chlorobenzo[b]acridine
An Inquiry into the Potential Biological Activity of 12-Chlorobenzo[b]acridine: A Technical Guide for Drug Discovery Professionals
Abstract
The acridine scaffold represents a privileged structure in medicinal chemistry, historically leading to the development of antiseptics, antimalarials, and potent anticancer agents.[1][2][3] Its planar, tricyclic system is a quintessential DNA intercalator, a mechanism that underpins much of its biological activity.[4][5] This guide delves into the potential biological activities of a specific, lesser-studied derivative: this compound. By analyzing the structural contributions of the fused benzo ring and the C12-chloro substituent in the context of well-documented acridine analogues, we aim to construct a predictive framework for its mechanism of action and therapeutic potential. This document serves as a technical resource for researchers and drug development professionals, outlining hypothesized activities and providing a clear, actionable roadmap for their experimental validation.
The Acridine Scaffold: A Foundation of Pharmacological Activity
A Legacy of Therapeutic Versatility
Acridine, a nitrogen-containing heterocycle, was first isolated from coal tar and initially used in the synthesis of dyes.[1][2] Its journey into medicine began with the discovery of the antimicrobial properties of derivatives like acriflavine and proflavine.[1][2][6] The planar aromatic structure of these molecules allows them to interact with microbial DNA, establishing a mechanistic theme that would later dominate their development. This early work paved the way for the creation of quinacrine, an antimalarial agent, and eventually, a class of potent anticancer drugs including amsacrine and nitracrine.[1][2][5] Today, acridine derivatives are investigated for a wide spectrum of activities, including antiviral, antiparasitic, and neuroprotective applications.[7][8]
Core Mechanism: DNA Intercalation and Enzyme Inhibition
The defining characteristic of the acridine pharmacophore is its ability to function as a DNA intercalator. The flat, electron-rich ring system slides between the base pairs of the DNA double helix, causing a local unwinding and deformation of the helix.[4][5][9] This physical obstruction disrupts fundamental cellular processes that rely on DNA as a template: replication and transcription.
This intercalation is often the first step in a more complex mechanism of action. By distorting the DNA structure, acridines can stabilize the transient covalent complexes formed between DNA and topoisomerase enzymes (both Type I and II).[4][10][11] These enzymes are critical for managing DNA topology during replication. By "poisoning" them, acridine derivatives prevent the re-ligation of DNA strands, leading to the accumulation of single- and double-strand breaks.[12] For a rapidly dividing cancer cell, this level of DNA damage is catastrophic, triggering cell cycle arrest and apoptosis.[11][13] Some derivatives also exhibit inhibitory activity against telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[4][10]
Structural Analysis of this compound
The specific biological profile of this compound is dictated by the interplay of its core scaffold and key substituents.
-
The Benzo[b]acridine Core: The fusion of an additional benzene ring to the acridine nucleus expands the planar aromatic surface area. This enhancement in planarity and hydrophobicity is predicted to strengthen the π-π stacking interactions with DNA base pairs, potentially leading to a higher binding affinity and more effective DNA intercalation compared to the parent acridine.
-
The C12-Chloro Substituent: The placement of a chlorine atom at the 12-position (the meso-carbon) is significant. Halogen atoms are electron-withdrawing and can modulate the electronic distribution of the entire ring system. This can influence the molecule's interaction with biological targets and its metabolic stability. Furthermore, the chloro group can form specific halogen bonds or other non-covalent interactions within the binding pocket of target enzymes, potentially enhancing inhibitory potency and selectivity.
Postulated Biological Activities and Mechanisms
Based on extensive data from analogous compounds, the primary hypothesized activity for this compound is as an anticancer agent.
Primary Hypothesis: Anticancer Activity
The structural features of this compound strongly suggest it will exhibit cytotoxicity against cancer cell lines.[3][13] The proposed mechanisms are rooted in the classical actions of acridine derivatives.
This is the most probable mechanism of action. The expanded planar surface of the benzo[b]acridine core is expected to facilitate potent DNA intercalation. The C12-chloro group could further stabilize its position within the DNA helix or at the DNA-topoisomerase interface. By stabilizing the topoisomerase-DNA cleavage complex, the compound would induce irreparable DNA strand breaks, ultimately leading to apoptosis.[4][5][11]
Caption: Hypothesized mechanism of this compound as a topoisomerase II poison.
A growing body of evidence shows that certain acridine derivatives can act as inhibitors of protein kinases, which are often dysregulated in cancer.[9][10] For example, signaling pathways driven by the Epidermal Growth Factor Receptor (EGFR) are critical in many epithelial cancers.[9] It is plausible that this compound could fit into the ATP-binding pocket of certain kinases, disrupting their function and inhibiting downstream pro-proliferative signaling. This would represent a complementary, non-intercalative mechanism of action.
Secondary Hypotheses
While anticancer activity is the primary focus, the acridine scaffold's versatility suggests other possibilities:
-
Antimicrobial/Antiprotozoal Activity: Given the historical use of acridines as antibacterials and the activity of related compounds against parasites like Leishmania, this compound may possess antimicrobial properties, likely acting via DNA intercalation in pathogens.[6][7][14]
-
Acetylcholinesterase (AChE) Inhibition: Some acridine derivatives, such as tacrine, have been developed as AChE inhibitors for the treatment of Alzheimer's disease.[1][8] The core scaffold can interact with the active site of AChE, suggesting a potential, albeit less probable, neuroprotective application.[8]
A Proposed Framework for Experimental Validation
To move from hypothesis to evidence, a structured, multi-stage experimental approach is required. The causality for this workflow is to first establish biological activity (cytotoxicity) and then to systematically dissect the underlying mechanism.
Synthesis Workflow
The target compound must first be synthesized in sufficient purity and quantity. The Bernthsen acridine synthesis, which involves the condensation of a diphenylamine with a carboxylic acid using a catalyst like zinc chloride, is a classical and viable route.[1][2]
Caption: A simplified workflow for the synthesis of the target compound.
In Vitro Cytotoxicity Profiling
The first and most critical experiment is to determine if the compound has any biological effect on cancer cells.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability. It is a robust, high-throughput method for initial cytotoxicity screening.[5][12]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Cell Line | Cancer Type | IC₅₀ (µM) for this compound | IC₅₀ (µM) for Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HCT-116 | Colon Carcinoma | Experimental Value | Experimental Value |
Mechanistic Elucidation Workflow
If significant cytotoxicity is observed, the next logical step is to investigate the hypothesized mechanisms.
Caption: Logical workflow for the experimental validation of the primary hypothesis.
This assay determines if a compound inhibits the enzyme's ability to relax supercoiled plasmid DNA.[11]
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the assay buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a negative control (no compound) and a positive control inhibitor (e.g., Camptothecin).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The supercoiled (un-relaxed) and relaxed forms of the plasmid will migrate at different rates.
-
Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band in the presence of the compound.
This fluorescence-based assay confirms direct binding to DNA. Ethidium bromide (EtBr) fluoresces brightly when intercalated into DNA. A competing intercalator will displace it, causing a decrease in fluorescence.
-
Prepare DNA Solution: Create a solution of calf thymus DNA (ctDNA) in a suitable buffer.
-
Add Ethidium Bromide: Add EtBr to the ctDNA solution to a final concentration where its fluorescence is maximal.
-
Establish Baseline: Measure the baseline fluorescence of the ctDNA-EtBr complex using a spectrofluorometer.
-
Titration: Add increasing concentrations of this compound to the cuvette, mixing after each addition.
-
Measure Fluorescence: Record the fluorescence intensity after each addition.
-
Data Analysis: A significant decrease (quenching) in fluorescence intensity indicates that the compound is displacing EtBr from the DNA, confirming its intercalating ability.
Future Outlook and Drug Development
Should this compound demonstrate potent cytotoxicity and a clear mechanism of action, it would become a promising lead compound. Subsequent steps in a drug discovery program would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications to the benzo[b]acridine core and the C12 substituent to optimize potency and selectivity.
-
ADMET Profiling: In vitro and in silico assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to evaluate its drug-like potential.
-
In Vivo Efficacy Studies: Testing the compound in preclinical animal models of cancer to validate its therapeutic effect in a biological system.
By systematically applying the principles and protocols outlined in this guide, researchers can efficiently and rigorously evaluate the true biological potential of this compound, potentially uncovering a new and effective therapeutic agent.
References
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Kandeel, M. M., Ali, S. M., Abdelgawad, M. A., Abdel-Bakky, M. S., & Mohamed, F. E. A. (2016). Synthesis and cytotoxic activity of acridine derivatives substituted with benzimidazole, benzoxazole and benzothiazole. Der Pharma Chemica, 8(1), 117-123. Available at: [Link]
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Anonymous. (n.d.). An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments. Bentham Science. Available at: [Link]
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Anonymous. (2018). A review of published data on acridine derivatives with different biological activities. Arhiv za farmaciju. Available at: [Link]
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Anonymous. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. Available at: [Link]
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Anonymous. (n.d.). Synthesis and biological evaluation of 12-N-p-chlorobenzyl sophoridinol derivatives as a novel family of anticancer agents. Acta Pharmaceutica Sinica B. Available at: [Link]
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Anonymous. (2023). Synthesis, Characterisation and Anticancer Study of Acridine derivatives. Informative Journals. Available at: [Link]
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Anonymous. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances. Available at: [Link]
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Anonymous. (n.d.). Acridine as an Anti-Tumour Agent: A Critical Review. Pharmaceutical Sciences. Available at: [Link]
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Anonymous. (n.d.). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Ziarani, G. M., Mousavi, S., Rahimifard, M., & Badiei, A. (2014). One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. Journal of the Mexican Chemical Society, 58(2). Available at: [Link]
-
Anonymous. (2011). chemistry of bioactive tricyclic fused heterocyclic ring having one heteroatom. International Journal of Drug Development and Research. Available at: [Link]
-
Anonymous. (2018). Synthesis and Biological Evaluation of Acridine/Acridone Analogs as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Cytotoxicity of acridine compounds for Leishmania promastigotes in vitro. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Anonymous. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. MDPI. Available at: [Link]
-
Anonymous. (2018). Synthesis and Biological Evaluation of Acridine/Acridone Analogs as Potential Anticancer Agents. Anti-cancer agents in medicinal chemistry. Available at: [Link]
-
Anonymous. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals. Available at: [Link]
-
Anonymous. (2025). Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD. Behavioural Brain Research. Available at: [Link]
-
Anonymous. (2024). Amide-based derivatives of acridine display multifaceted anticancer targeting. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
-
Anonymous. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences. Available at: [Link]
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- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
step-by-step synthesis protocol for 12-Chlorobenzo[b]acridine
Application Note: High-Purity Synthesis of 12-Chlorobenzo[b]acridine
Executive Summary & Safety Directive
This compound is a critical heterocyclic scaffold used in the development of DNA-intercalating antineoplastic agents and fluorescent probes. While historical synthesis routes relied on the condensation of 2-chlorobenzoic acid with 2-naphthylamine , this protocol strictly prohibits that pathway. 2-Naphthylamine is a Group 1 human carcinogen (bladder cancer) and is banned or strictly regulated globally.
This guide presents a "Reverse Ullmann" strategy , utilizing anthranilic acid and 2-bromonaphthalene . This route eliminates the handling of free 2-naphthylamine, significantly improving the safety profile while maintaining high yields and regioselectivity. The synthesis proceeds in three phases: N-arylation, cyclization to the acridone, and deformylative chlorination.
Reaction Scheme & Mechanism
The synthesis involves the construction of the pentacyclic core followed by functionalization at the meso-position (C-12).
Figure 1: Synthetic pathway avoiding carcinogenic amines. The Ullmann coupling establishes the C-N bond, followed by electrophilic cyclization.
Materials and Equipment
| Reagent | Role | Purity/Grade |
| Anthranilic acid | Nucleophile | >98% |
| 2-Bromonaphthalene | Electrophile | >98% |
| Copper powder | Catalyst | Activated* |
| Potassium carbonate (anhydrous) | Base | ACS Reagent |
| Phosphorus oxychloride (POCl3) | Cyclizing/Chlorinating Agent | 99% (Distilled) |
| DMF / Nitrobenzene | Solvent | Anhydrous |
-
Equipment:
*Activation of Copper: Wash copper bronze with 2% iodine in acetone, followed by acetone/HCl wash, then pure acetone, and dry under vacuum. This removes surface oxides and significantly boosts catalytic activity.
Detailed Experimental Protocol
Phase 1: Synthesis of N-(2-Naphthyl)anthranilic Acid
Rationale: This step couples the two aromatic systems.[3][4] Using anthranilic acid as the amine source avoids the toxicity of naphthylamines.
-
Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine:
-
Anthranilic acid (13.7 g, 100 mmol)
-
2-Bromonaphthalene (20.7 g, 100 mmol)
-
Anhydrous
(13.8 g, 100 mmol) -
Activated Copper powder (1.0 g)
-
Nitrobenzene or DMF (100 mL)
-
-
Reaction: Heat the mixture to reflux (~200°C for nitrobenzene or 150°C for DMF) with vigorous stirring for 4–6 hours. The reaction mixture will turn dark and evolve
(if decarboxylation occurs as a side reaction, monitor temp carefully; strictly maintain <210°C).-
Note: Nitrobenzene is the classic solvent for high-temp Ullmann, but DMF is easier to remove. If using DMF, ensure it is dry to prevent hydrolysis.
-
-
Workup:
-
Steam distill to remove excess solvent (if nitrobenzene) or unreacted 2-bromonaphthalene.
-
If using DMF, pour the cooled mixture into 500 mL of water.
-
Filter the residue (containing copper and the potassium salt of the product).
-
Boil the residue in 500 mL water with activated charcoal for 15 mins. Filter hot to remove copper/charcoal.
-
Acidify the hot filtrate with concentrated HCl to pH 3. The product, N-(2-naphthyl)anthranilic acid , will precipitate as a greenish-yellow solid.
-
-
Purification: Recrystallize from ethanol.
-
Target Yield: 60–75%
-
Characterization: MP ~208–210°C.
-
Phase 2 & 3: Cyclization and Chlorination (One-Pot)
Rationale: While the acridone intermediate can be isolated, a direct conversion using POCl3 effects both cyclization (Friedel-Crafts type) and chlorination of the resulting lactam tautomer.
-
Setup: Place N-(2-naphthyl)anthranilic acid (10.0 g, 38 mmol) in a 250 mL round-bottom flask.
-
Reagent Addition: Carefully add Phosphorus Oxychloride (
) (50 mL).-
Safety:
reacts violently with water. Perform in a fume hood.
-
-
Reaction: Reflux the mixture (oil bath at 115°C) for 2–3 hours. The suspension will dissolve, turning into a dark red/brown solution. Monitor by TLC (silica, 10% EtOAc/Hexane) until the starting acid is consumed.
-
Quenching (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Pour the thick syrupy residue slowly onto crushed ice (500 g) and concentrated ammonia (100 mL) mixture with vigorous stirring.
-
Chemistry: The ammonia neutralizes the phosphoric acid byproducts and ensures the acridine is in the free base form (not the hydrochloride salt).
-
-
Isolation: A yellow/brown precipitate of crude this compound forms. Filter using a Buchner funnel and wash copiously with water until the filtrate is neutral.
-
Purification:
-
Dissolve the crude solid in chloroform or dichloromethane (DCM).
-
Dry over anhydrous
. -
Pass through a short pad of silica gel (flash chromatography) eluting with DCM/Hexane (1:1) to remove tarry impurities.
-
Recrystallize from benzene or toluene (if necessary for high purity).
-
Data Analysis & Specifications
| Parameter | Specification | Notes |
| Appearance | Yellow needles/powder | Darkens upon light exposure |
| Melting Point | 158–160°C | Sharp MP indicates high purity |
| Yield | 65–80% (from acid) | Dependent on dryness of POCl3 |
| Solubility | Soluble in CHCl3, DMSO | Insoluble in water |
| 1H NMR | Aromatic region 7.5–8.8 ppm | Distinct singlet at C-12 absent (substituted) |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield in Phase 1 | Inactive Copper | Freshly activate Cu with Iodine/Acetone. |
| Tarry Product in Phase 2 | Overheating / Old POCl3 | Distill POCl3 prior to use; do not exceed 120°C. |
| Product is Red/Orange | Acridone contamination | Incomplete chlorination. Reflux longer or add PCl5. |
References
-
Ullmann Condensation Principles
-
Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling of Aryl Halides with Primary Amines and N-Containing Heterocycles. Accounts of Chemical Research. Link
-
-
Acridine Synthesis via POCl3
-
Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Classic Reference for Bernthsen/Ullmann routes).[5]
-
-
Safety of Naphthylamines
-
CDC/NIOSH. (2016). 2-Naphthylamine: NIOSH Pocket Guide to Chemical Hazards. Link
-
-
Modern Benzo[b]acridine Synthesis
-
Wang, J., et al. (2015). A POCl3-mediated synthesis of substituted fused azoacridones derivatives. RSC Advances. Link
-
-
Alternative Catalytic Routes
-
Ziarani, G. M., et al. (2014). One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H. Journal of the Mexican Chemical Society. Link
-
Disclaimer: This protocol involves the use of corrosive reagents (POCl3) and high temperatures. All procedures must be conducted in a functioning fume hood with appropriate PPE (gloves, goggles, lab coat). The author assumes no liability for accidents arising from the use of this guide.
Sources
Application Note & Protocols: Strategic Solvent Selection for Reactions of 12-Chlorobenzo[b]acridine
Abstract
12-Chlorobenzo[b]acridine is a pivotal heterocyclic scaffold, serving as a key intermediate in the synthesis of advanced materials and pharmacologically active compounds. The reactivity of the C12-chloro leaving group is highly dependent on the reaction conditions, with solvent choice being the most critical parameter governing reaction efficiency, yield, and selectivity. This guide provides a comprehensive analysis of solvent selection strategies for two major classes of reactions involving this substrate: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We delve into the underlying mechanistic principles to explain the causal relationship between solvent properties and reaction outcomes. Detailed, field-proven protocols are provided as a robust starting point for researchers in synthetic chemistry and drug development.
Introduction: The Critical Role of the Reaction Medium
The benzo[b]acridine core is a planar, electron-deficient aromatic system due to the influence of the integrated quinoline nitrogen. This inherent electronic character makes the C12 position, activated by a chloro leaving group, susceptible to a variety of transformations. However, realizing the synthetic potential of this compound hinges on a rational approach to solvent selection.
The solvent is not merely a medium for dissolving reactants; it is an active participant that can:
-
Stabilize charged intermediates and transition states , directly influencing reaction rates.[1][2]
-
Modulate the solubility of reactants, catalysts, and reagents, which is crucial for reaction kinetics.[3]
-
Coordinate with catalytic species , either activating or deactivating them.[3]
-
Determine the efficacy of bases used in the reaction.[4]
This document is structured to guide the scientist from fundamental principles to practical application, ensuring a logical and efficient workflow for methods development.
Physicochemical Profile: this compound
Understanding the substrate is the first step in selecting an appropriate solvent.
-
Structure: A large, rigid, and planar polycyclic aromatic hydrocarbon (PAH) with a chloro-substituent and an embedded nitrogen atom.
-
Polarity: The molecule possesses a moderate dipole moment due to the electronegative nitrogen and chlorine atoms. Its large nonpolar surface area, however, dictates that it is generally sparingly soluble in highly polar protic solvents like water but shows good solubility in many organic solvents.
-
Reactivity: The chlorine at the C12 position is the primary reactive site for the transformations discussed herein. The electron-withdrawing nature of the acridine nitrogen atom makes the ring system electron-deficient, thereby activating the C-Cl bond towards nucleophilic attack.[5][6]
General Workflow for Solvent Selection
A systematic approach to solvent screening and optimization is paramount to achieving desired reaction outcomes efficiently. The following workflow provides a logical decision-making process.
Diagram 1: A systematic workflow for solvent selection and reaction optimization.
Application Protocol I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for functionalizing this compound with a variety of nucleophiles (amines, alkoxides, thiolates).
Mechanistic Insight & Solvent Causality
The SNAr mechanism proceeds via a two-step addition-elimination pathway.[2][7] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]
Diagram 2: Solvent stabilization of the Meisenheimer intermediate in an SNAr reaction.
The choice of solvent is critical for stabilizing this anionic intermediate.
-
Polar Aprotic Solvents are the premier choice for SNAr reactions. Solvents like DMSO, DMF, NMP, and DMAc possess large dipole moments and, lacking acidic protons, do not solvate the nucleophile as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive. Crucially, their positive dipole end effectively solvates and stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step and dramatically accelerating the reaction.[1][7]
-
Protic Solvents (e.g., alcohols, water) are generally poor choices. They form strong hydrogen bonds with the nucleophile, solvating it and reducing its nucleophilicity, which slows the reaction.
Recommended Solvent Systems & Data
| Solvent | Abbreviation | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for SNAr |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 47.2 | 189 | Excellent |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 36.7 | 153 | Excellent |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | 32.2 | 202 | Excellent (High Temp) |
| N,N-Dimethylacetamide | DMAc | Polar Aprotic | 37.8 | 165 | Very Good |
| Acetonitrile | MeCN | Polar Aprotic | 37.5 | 82 | Moderate |
| Tetrahydrofuran | THF | Apolar Aprotic | 7.5 | 66 | Poor |
| Ethanol | EtOH | Polar Protic | 24.6 | 78 | Poor |
Protocol: SNAr Amination of this compound
This protocol describes a general procedure for the reaction with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2 - 2.0 equiv)
-
Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous DMSO or DMF
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Stir bar, heating mantle, condenser, and inert gas (N₂ or Ar) supply
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv) and the inorganic base (e.g., K₂CO₃, 3.0 equiv).
-
Solvent & Reagent Addition: Add anhydrous DMSO (or DMF) to achieve a substrate concentration of approximately 0.1-0.2 M. Begin vigorous stirring.
-
Add Nucleophile: Add the amine nucleophile (1.5 equiv) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Higher temperatures may be required for less reactive amines.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane). c. Extract the aqueous layer 2-3 times. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-substituted benzo[b]acridine.
Application Protocol II: Palladium-Catalyzed Cross-Coupling
For C-C and C-N bond formation where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are indispensable. The solvent's role here is more complex, as it must create a compatible environment for all components of the catalytic cycle.
Diagram 3: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Use Case: Formation of C-C bonds (e.g., biaryl or aryl-vinyl structures).
Solvent Rationale: The Suzuki reaction often involves a polar boronic acid, a nonpolar aryl halide, an inorganic base, and the palladium catalyst.[8][9] Therefore, the solvent system must effectively solubilize these disparate components.
-
Aprotic, Non-coordinating Solvents: Toluene and 1,4-Dioxane are frequently used. They are excellent at dissolving the aryl halide and the catalyst complex.
-
Co-solvents: Water is often added as a co-solvent to dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃) and to facilitate the transmetalation step.[8] The formation of a biphasic system often leads to higher reaction rates.
-
Polar Aprotic Solvents: In some cases, single-solvent systems like DMF or THF can be effective, particularly with more soluble bases like Cs₂CO₃ or when using boronate esters.[4]
Protocol: Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent system (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)
Procedure:
-
Vessel Preparation: To a Schlenk tube or similar reaction vessel, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent system via syringe to achieve a substrate concentration of 0.1 M.
-
Heating: Heat the reaction mixture with vigorous stirring to 80-110 °C. The optimal temperature depends on the catalyst system and substrate reactivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up & Purification: Follow a similar extraction and purification procedure as described in section 4.3.
Buchwald-Hartwig Amination
Use Case: Formation of C-N bonds, particularly with sterically hindered or electronically deactivated amines.[10]
Solvent Rationale: The active Pd(0) catalyst can be sensitive to coordination by polar solvents. Therefore, non-coordinating, relatively apolar solvents are strongly preferred to maintain high catalytic activity.[11]
-
Apolar Aprotic Solvents: Toluene and 1,4-Dioxane are the most common and effective solvents for this transformation. They provide good solubility for the reactants and ligand-catalyst complex without interfering in the catalytic cycle.[12][13]
-
Ethers: THF can be used but its lower boiling point limits the accessible temperature range.
-
Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The solubility of these bases is higher in ethereal solvents and toluene than in hydrocarbons.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-4 mol%)[14]
-
Base (e.g., NaOt-Bu, LHMDS) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Solvent & Reagent Addition: Add anhydrous, degassed toluene (or dioxane) and stir for 5-10 minutes to allow for catalyst pre-formation. Then, add this compound followed by the amine.
-
Heating: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-18 hours).
-
Work-up: a. Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. b. Extract with an organic solvent (e.g., Ethyl Acetate). c. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Conclusion
The selection of an appropriate solvent is a cornerstone of successful reaction development for this compound. For SNAr reactions , polar aprotic solvents like DMSO and DMF are essential for stabilizing the key Meisenheimer intermediate. For palladium-catalyzed cross-coupling reactions , the choice is dictated by the need to balance the solubility of diverse components and maintain catalyst activity. Aprotic systems, such as toluene or dioxane, often with aqueous co-solvents for Suzuki couplings, provide the most reliable results. The protocols and principles outlined in this guide serve as a validated foundation for chemists to build upon, enabling the efficient and rational synthesis of novel benzo[b]acridine derivatives.
References
-
Synthesis of Acridines by an Eco-friendly Method. (n.d.). REV.CHIM.(Bucharest). Retrieved February 22, 2026, from [Link]
-
Kupka, A., et al. (2011). Solvent and Isotopic Effects on Acridine and Deuterated Acridine Polymorphism. Crystal Growth & Design. Available at: [Link]
-
Bond, A. D., et al. (2001). Solvent Effects on Acridine Polymorphism. Crystal Growth & Design. Available at: [Link]
-
Biem, D., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Powers, L. S., et al. (2018). Synthesis of Acridines through Alkyne Addition to Diarylamines. Molecules. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Kassie, R. B., et al. (2020). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Omega. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]
-
Gani, R., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. 11th International Symposium on Process Systems Engineering. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]
-
Sigman, M. S., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
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- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
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- 14. youtube.com [youtube.com]
Application Notes and Protocols: 12-Chlorobenzo[b]acridine DNA Intercalation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine and its derivatives are a well-established class of compounds recognized for their potent DNA intercalating properties, which form the basis of their diverse biological activities, including antitumor, antibacterial, and antiviral effects.[1] The planar, polycyclic aromatic structure of these molecules allows them to insert non-covalently between the base pairs of the DNA double helix. This intercalation process is primarily driven by π-π stacking interactions and can lead to significant structural and functional alterations of DNA, such as unwinding of the helix, lengthening of the DNA molecule, and inhibition of crucial cellular processes like DNA replication and transcription. These disruptions can ultimately trigger cell cycle arrest and apoptosis, making acridine derivatives attractive candidates for therapeutic development.
12-Chlorobenzo[b]acridine is a halogenated derivative of the benzo[b]acridine scaffold. The addition of a chlorine atom can modulate the compound's electronic properties, lipophilicity, and steric profile, potentially influencing its DNA binding affinity and biological activity. Characterizing the DNA intercalation of this compound is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential.
This comprehensive guide provides a suite of detailed biophysical assay protocols to rigorously characterize the DNA binding properties of this compound. The methodologies described herein are designed to provide a multi-faceted understanding of the compound-DNA interaction, from initial binding confirmation to the elucidation of structural changes induced in the DNA.
Core Principles of DNA Intercalation
DNA intercalation by planar molecules like this compound is a well-studied phenomenon. The process involves the insertion of the molecule between adjacent base pairs in the DNA double helix. This interaction is non-covalent and is stabilized by a combination of forces, including van der Waals interactions, hydrogen bonding, and hydrophobic interactions. A key consequence of intercalation is the distortion of the DNA structure. The insertion of the intercalator forces the base pairs apart, leading to a localized unwinding of the DNA helix and an increase in the overall length of the DNA molecule.[2] These structural perturbations can interfere with the binding of proteins involved in replication and transcription, thereby inhibiting these vital cellular processes.
Visualizing the Intercalation Process
The following diagram illustrates the fundamental concept of a planar molecule, such as this compound, intercalating into the DNA double helix.
Caption: Mechanism of DNA Intercalation.
Experimental Protocols
A multi-technique approach is essential for a thorough characterization of DNA intercalation. The following protocols describe several key biophysical assays.
UV-Visible Spectrophotometry
This technique is a fundamental first step to investigate the binding interaction between this compound and DNA. Intercalation typically results in changes to the absorption spectrum of the compound, specifically hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength of absorbance, λmax). These spectral changes arise from the interaction of the compound's chromophore with the DNA base pairs upon intercalation.
Protocol:
-
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Calf Thymus DNA (ct-DNA) stock solution (e.g., 10 mM in base pairs) in a suitable buffer (e.g., Tris-HCl, pH 7.4)
-
Assay Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
-
-
Procedure:
-
Prepare a working solution of this compound (e.g., 20 µM) in the assay buffer.
-
Record the UV-Visible spectrum of the this compound solution alone (typically in the 200-500 nm range).
-
Titrate the compound solution with increasing concentrations of the ct-DNA stock solution (e.g., in 5 µM increments).
-
After each addition of DNA, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
Monitor the changes in absorbance and λmax.
-
Data Analysis:
The binding constant (Kb) can be determined using the Wolfe-Shimer equation or by plotting the data according to the Scatchard equation.
| Parameter | Expected Outcome for Intercalation | Significance |
| λmax Shift (Δnm) | Bathochromic (red) shift | Indicates strong interaction with DNA base pairs. |
| Absorbance Change | Hypochromism (decrease) | Suggests π-π stacking between the compound and DNA bases. |
| Binding Constant (Kb) | > 10^4 M⁻¹ | Quantifies the affinity of the compound for DNA. |
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive methods for studying DNA-ligand interactions. Two common approaches are fluorescence quenching and ethidium bromide displacement.
a) Fluorescence Quenching Assay
If this compound is fluorescent, its fluorescence may be quenched upon binding to DNA. This quenching can occur through various mechanisms, including electron transfer with the DNA bases.[3][4]
Protocol:
-
Materials:
-
Same as for UV-Visible Spectrophotometry
-
Fluorometer
-
-
Procedure:
-
Prepare a dilute solution of this compound in the assay buffer.
-
Determine the optimal excitation and emission wavelengths.
-
Record the initial fluorescence spectrum.
-
Titrate the compound solution with increasing concentrations of ct-DNA.
-
After each addition, mix and equilibrate before recording the fluorescence spectrum.
-
Data Analysis:
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant and gain insights into the binding mechanism.
b) Ethidium Bromide (EtBr) Displacement Assay
This is a competitive binding assay that provides strong evidence for an intercalative binding mode. Ethidium bromide is a well-known intercalator that exhibits a significant increase in fluorescence upon binding to DNA.[5][6] A compound that can displace EtBr from the DNA will cause a decrease in the observed fluorescence.
Protocol:
-
Materials:
-
This compound stock solution
-
ct-DNA stock solution
-
Ethidium Bromide (EtBr) stock solution
-
Assay Buffer
-
Fluorometer
-
-
Procedure:
-
Prepare a solution of ct-DNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in the assay buffer.
-
Incubate for 10 minutes to allow for the formation of the DNA-EtBr complex.
-
Measure the initial fluorescence of the complex (Excitation: ~520 nm, Emission: ~600 nm).
-
Add increasing concentrations of this compound to the DNA-EtBr solution.
-
After each addition, incubate for 5 minutes and record the fluorescence intensity.
-
Data Analysis:
Calculate the percentage of fluorescence quenching at each concentration of the test compound. The IC50 value, which is the concentration of the compound that causes a 50% reduction in fluorescence, can be determined to quantify its DNA binding affinity relative to EtBr.
| Parameter | Expected Outcome for Intercalation | Significance |
| Fluorescence Intensity | Significant decrease | Indicates displacement of EtBr, supporting an intercalative binding mode. |
| IC50 Value | Low micromolar range | Provides a quantitative measure of the compound's ability to compete with EtBr for DNA binding sites. |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding.[7][8] The CD spectrum of DNA is sensitive to its secondary structure.[9] Intercalation can induce significant changes in the DNA conformation, which are reflected in the CD spectrum.[8][10]
Protocol:
-
Materials:
-
This compound stock solution
-
ct-DNA stock solution
-
Assay Buffer
-
CD Spectropolarimeter
-
-
Procedure:
-
Prepare a solution of ct-DNA (e.g., 50 µM) in the assay buffer.
-
Record the CD spectrum of the DNA solution alone (typically from 220 to 320 nm). The typical B-form DNA shows a positive peak around 275-280 nm and a negative peak around 245-250 nm.[8][9]
-
Add increasing concentrations of this compound to the DNA solution.
-
After each addition, mix and equilibrate before recording the CD spectrum.
-
Data Analysis:
Changes in the intensity and position of the characteristic DNA CD bands indicate alterations in the DNA structure. An increase in the positive band and a decrease in the negative band are often associated with intercalation and a more compact DNA structure.[8]
| Parameter | Expected Outcome for Intercalation | Significance |
| CD Spectral Changes | Perturbations in the positive and negative bands | Confirms that the compound induces conformational changes in the DNA helix.[8][9] |
Viscometry
Viscosity measurements provide strong evidence for the classical intercalation model.[2] Intercalation lengthens and stiffens the DNA molecule, leading to an increase in the viscosity of the DNA solution.[2][11] In contrast, groove binding or electrostatic interactions typically have a smaller effect on viscosity.
Protocol:
-
Materials:
-
This compound stock solution
-
ct-DNA stock solution (sonicated to a uniform length of 200-500 bp)
-
Assay Buffer
-
Capillary viscometer (e.g., Ostwald or Ubbelohde type)
-
Constant temperature water bath
-
-
Procedure:
-
Maintain the viscometer at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Measure the flow time of the buffer alone (t₀).
-
Prepare a DNA solution of known concentration and measure its flow time (t).
-
Add increasing concentrations of this compound to the DNA solution and measure the flow time after each addition.
-
Calculate the relative specific viscosity (η/η₀) using the formula: (η/η₀) = (t - t₀) / t₀.
-
Data Analysis:
Plot (η/η₀)^(1/3) versus the ratio of the concentration of the compound to the concentration of DNA. A significant increase in the relative viscosity with increasing compound concentration is a strong indicator of an intercalative binding mode.
| Parameter | Expected Outcome for Intercalation | Significance |
| Relative Viscosity | Significant increase | Provides direct evidence for the lengthening of the DNA helix, a hallmark of intercalation.[2][11] |
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for characterizing the DNA intercalation of this compound.
Caption: Experimental workflow for DNA intercalation assay.
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive characterization of the DNA intercalation of this compound. By employing a combination of spectroscopic and hydrodynamic techniques, researchers can obtain a detailed understanding of the binding mode, affinity, and the structural consequences of this interaction. This information is invaluable for structure-activity relationship studies and for the rational design of novel acridine-based therapeutic agents.
References
-
Applied Photophysics. (2025, July 8). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Retrieved from [Link]
-
Kypr, J., Kejnovska, I., Renciuk, D., & Vorlickova, M. (2009, April 1). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Characterization of DNA Structures by Circular Dichroism. Retrieved from [Link]
-
MDPI. (n.d.). Applications of Circular Dichroism Spectroscopy: Protein, DNA, & Drug Insights. Retrieved from [Link]
-
Oxford Academic. (2009, April 1). Circular dichroism and conformational polymorphism of DNA. Retrieved from [Link]
-
Farmacia Journal. (2018, April 19). DNA INTERCALATING ABILITY OF FOUR ACRIDINE-N-OXYDES DERIVATIVES INVESTIGATED BY SPECTRAL AND ELECTROCHEMICAL TECHNIQUES. Retrieved from [Link]
-
RIIDFCM. (n.d.). Viscosity M t Measurements. Retrieved from [Link]
-
PubMed. (n.d.). Viscosity dependence of ethidium-DNA intercalation kinetics. Retrieved from [Link]
-
PubMed. (2016, December 20). UV-Visible Spectroscopy-Based Quantification of Unlabeled DNA Bound to Gold Nanoparticles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 26). How to analytically quantify a chemical's potential to intercalate DNA?. Retrieved from [Link]
-
PubMed. (2001, May 15). Determination of binding mode: intercalation. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives. Retrieved from [Link]
-
IAPC Journals. (2025, May 6). Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. Retrieved from [Link]
-
ACS Omega. (2023, January 24). New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the addition of DNA on the UV-Vis absorption spectrum of a drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethidium bromide (EtBr) displacement assay with increasing.... Retrieved from [Link]
-
Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Retrieved from [Link]
-
PubMed. (n.d.). Determination by fluorescence quenching of the environment of DNA crosslinks made by malondialdehyde. Retrieved from [Link]
-
bioRxiv. (2020, May 26). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. Retrieved from [Link]
-
Taylor & Francis Online. (2018, May 16). Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantification using ethidium bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence quenching studies of drug-DNA interactions.(A) Quenching.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. Retrieved from [Link]
-
UKEssays.com. (2017, August 17). Measuring Binding Constant of Ethidium Bromide (EtBr) to DNA. Retrieved from [Link]
-
ResearchGate. (n.d.). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. Retrieved from [Link]
-
RSC Publishing. (2017, March 9). Recent developments in the synthesis and biological activity of acridine/acridone analogues. Retrieved from [Link]
-
Wikipedia. (n.d.). Intercalation (biochemistry). Retrieved from [Link]
-
Wikipedia. (n.d.). Acridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Acridines by an Eco-friendly Method. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. Retrieved from [Link]
-
PubMed. (2003, December 15). Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress?. Retrieved from [Link]
-
MDPI. (2001, August 30). Synthesis of Acridine-based DNA Bis-intercalating Agents. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Mechanisms of Action of DNA Intercalating Acridine-based Drugs: How Important are Contributions from Electron Transfer and Oxidative Stress?. Retrieved from [Link]
Sources
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]
- 3. Determination by fluorescence quenching of the environment of DNA crosslinks made by malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 6. ukessays.com [ukessays.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Guide to Circular Dichroism Spectroscopy Applications - Creative Proteomics [creative-proteomics.com]
- 11. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 12-Chlorobenzo[b]acridine
Welcome to the dedicated technical support guide for 12-Chlorobenzo[b]acridine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the experimental challenges posed by the poor aqueous solubility of this compound. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so difficult to dissolve?
A1: this compound is a nitrogen-containing heterocyclic aromatic compound. Its structure is planar and highly aromatic, similar to anthracene, but with a nitrogen atom replacing a carbon in the central ring.[1] This large, non-polar surface area, combined with the hydrophobic nature of the chloro-substituent, results in very low solubility in water and polar solvents. While the nitrogen atom is weakly basic (pKa of acridine is ~5.1) and can be protonated, the overall molecule remains highly lipophilic, making aqueous dissolution a significant challenge.[1]
Q2: What are the primary safety precautions I should take when handling this compound?
A2: Due to its structure as an acridine derivative, this compound should be handled as a potentially hazardous substance. Acridines are known DNA intercalating agents and may be mutagenic or carcinogenic.[2][3] Always handle this compound in a well-ventilated chemical fume hood.[4][5] Standard personal protective equipment (PPE) is mandatory, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields.[4][6] Avoid creating dust and prevent contact with skin, eyes, and clothing.[5][6] In case of accidental contact, wash the affected area thoroughly with soap and water and consult the Safety Data Sheet (SDS) for detailed first-aid measures.[6]
Troubleshooting Guide: Dissolution & Experimentation
Q3: I am unable to dissolve this compound in common alcohols like ethanol or methanol at room temperature. What is the next step?
A3: This is a common starting issue. While simple alcohols may work for some organics, the highly crystalline and hydrophobic nature of this compound often requires more potent organic solvents.
Expert Recommendation: Your next step should be to perform a systematic solubility screen using a broader range of solvents. We recommend testing solubility in high-purity, anhydrous grades of the following solvents, which are known to be effective for complex hydrophobic molecules:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
-
Dichloromethane (DCM)
Causality: These solvents have higher solvating power for large aromatic systems compared to simple alcohols. DMSO and DMF are polar aprotic solvents that are excellent at disrupting intermolecular forces in crystalline solids. To aid dissolution, you can employ gentle heating (e.g., 30-40°C) and sonication in a bath sonicator. These physical methods provide the energy needed to overcome the crystal lattice energy and accelerate the dissolution process.[7]
| Solvent | Boiling Point (°C) | Relative Polarity | Dielectric Constant | Notes |
| Water | 100.0 | 1.000 | 80.1 | Very poor solvent for this compound. |
| Methanol | 64.7 | 0.762 | 32.7 | Low efficacy; may require heating. |
| Ethanol | 78.5 | 0.654 | 24.5 | Low efficacy; may require heating. |
| Dichloromethane | 39.6 | 0.309 | 9.1 | Good for initial dissolution, but volatile. |
| Tetrahydrofuran (THF) | 66.0 | 0.207 | 7.5 | Good general-purpose solvent. |
| Dimethylformamide (DMF) | 153.0 | 0.386 | 36.7 | Excellent solubilizer; high boiling point. |
| Dimethyl Sulfoxide (DMSO) | 189.0 | 0.444 | 46.7 | Recommended starting point. Excellent solubilizer. |
| (Data compiled from various sources)[8][9] |
Q4: My experiment must be conducted in an aqueous buffer. How can I introduce this compound into my system without it precipitating?
A4: This is the most critical challenge. Direct addition of the solid to a buffer will not work. The standard and most reliable method is co-solvency .[10][11][12] This involves preparing a concentrated stock solution in a water-miscible organic solvent (like DMSO) and then carefully diluting this stock into your aqueous buffer.
The Underlying Principle: The co-solvent reduces the overall polarity of the aqueous medium, thereby decreasing the interfacial tension between the hydrophobic compound and the solvent, which allows the compound to remain in solution.[11][13][14]
Critical Considerations:
-
Concentrated Stock: Prepare the highest possible, fully-dissolved stock solution in 100% DMSO. This minimizes the volume of organic solvent you will add to your final aqueous system.
-
Final Co-solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO) in your aqueous buffer should be kept as low as possible, typically <1% (v/v) , and ideally <0.1% (v/v) , to avoid artifacts in biological assays. Always run a vehicle control (buffer + same percentage of DMSO) in your experiments.
-
Dilution Technique: When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously . Never add the aqueous buffer to the DMSO stock, as this will almost certainly cause immediate precipitation.
Caption: Decision workflow for preparing aqueous solutions.
Q5: The co-solvent method is still causing precipitation at my desired final concentration. Are there other strategies?
A5: Yes. If co-solvency is insufficient, you can explore adjusting the pH of your buffer or using solubilizing agents.
-
pH Adjustment: Since acridine is a weak base, its nitrogen atom can be protonated under acidic conditions (pH < 5), forming a more soluble cationic salt.[1] Many poorly soluble basic drugs show significantly increased solubility at lower pH.[15][16][17]
-
Action: Systematically test the solubility of the compound in a series of buffers with pH values ranging from 4.0 to 7.4. You may find a "sweet spot" where solubility is maximized while maintaining experimental integrity.
-
Caveat: Ensure that the acidic pH does not interfere with your downstream application (e.g., protein stability, cell viability) and that the compound itself is stable at that pH.
-
-
Use of Surfactants: Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate this compound, effectively increasing its apparent solubility.[18]
-
Action: Prepare your aqueous buffer containing a low concentration of surfactant (e.g., 0.01% - 0.1%) before adding the DMSO stock of your compound.
-
Caveat: Surfactants can disrupt cell membranes and interfere with certain protein assays. A vehicle control containing the surfactant is essential.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution.
-
Pre-Weigh Vial: Tare a clean, dry, amber glass vial on an analytical balance.
-
Weigh Compound: Carefully weigh approximately 2.64 mg of this compound (MW: 263.72 g/mol ) into the tared vial. Record the exact weight.
-
Calculate Solvent Volume: Calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / 263.72 g/mol ) / 0.010 mol/L
-
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Promote Dissolution: Cap the vial tightly. Vortex vigorously for 1 minute. Place the vial in a bath sonicator for 10-15 minutes. If solid is still present, gently warm the vial to 30-40°C for 5-10 minutes and repeat sonication.
-
Verify Dissolution: Visually inspect the solution against a bright light to ensure no solid particles remain. The solution should be perfectly clear.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Quantification of Solubilized this compound via UV-Vis Spectrophotometry
This protocol is essential to verify the final concentration of your working solution and confirm that no significant precipitation has occurred after dilution.
-
Prepare Standards: Using your 10 mM DMSO stock, perform a serial dilution in your final assay buffer (including the same percentage of DMSO as your final working solution) to create a set of calibration standards (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Use the buffer as a blank.
-
Determine λmax: Scan one of the higher concentration standards (e.g., 25 µM) from 250 nm to 500 nm to determine the wavelength of maximum absorbance (λmax). Acridine-based compounds typically have strong absorbance peaks in the UV-A and blue regions of the spectrum.
-
Generate Standard Curve: Measure the absorbance of each standard at the determined λmax. Plot Absorbance vs. Concentration. The resulting curve should be linear (R² > 0.99).[19]
-
Measure Sample: Measure the absorbance of your final experimental working solution.
-
Calculate Concentration: Use the equation of the line from your standard curve to calculate the actual concentration of this compound in your working solution. This validates your dilution and confirms solubility.[19][20]
References
- Aligned Genetics, Inc. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2009). Safety Data Sheet.
- BLD Pharm. (n.d.). This compound.
- International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Lab Alley. (2025). Safety Data Sheet.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Ansari, M. J. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- PMC. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form.
- Patel, J. N., et al. Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Anveshana's International Publication. STUDY ON METHODS TO IMPROVE THE BIOAVAILABILITY OF BCS-CLASS II MEDICATIONS.
- Bishop, M. L., et al. Analytical Techniques.
- Journal of Pharmaceutical Research and Development. (2025). Modern Analytical Technique for Characterization Organic Compounds.
- BOC Sciences. Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- World Health Organization. (n.d.). Analytical methods and achievability. NCBI.
- Taylor & Francis. Cosolvent – Knowledge and References.
- Bergstrom, C. A., et al. (2025). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate.
- PMC. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties.
- Journal of Pharmacy & Pharmacognosy Research. (2024). Amide-based derivatives of acridine display multifaceted anticancer targeting.
- ResearchGate. (2025). Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution.
- Wikipedia. Acridine.
- RSC Publishing. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique.
- UCL Discovery. (2018). A Toolkit to Quantify Target Compounds in Thin-Layer-Chromatography Experiments.
- Refubium. (2024). An approach for pH-independent release of poorly soluble ionizable drugs using hot-melt extrusion.
- ACS Figshare. (2020). Solubility Behaviors and Correlations of Common Organic Solvents.
- Springer. (2024). The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib.
- PubMed. (2012). Polymer conjugates of acridine-type anticancer drugs with pH-controlled activation.
- Simulations Plus. Prediction of pH-Dependent DDI for Basic Drugs using Physiologically Based Biopharmaceutics Modeling: Industry Case Studies.
- University of Minnesota. (2023). Properties of Common Organic Solvents.
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
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- 3. Polymer conjugates of acridine-type anticancer drugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. media.laballey.com [media.laballey.com]
- 6. logosbio.com [logosbio.com]
- 7. researchgate.net [researchgate.net]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. longdom.org [longdom.org]
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- 16. japsonline.com [japsonline.com]
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- 18. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 19. shvaiko.ru [shvaiko.ru]
- 20. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
purification challenges of 12-Chlorobenzo[b]acridine via chromatography
Welcome to the dedicated support center for researchers, scientists, and drug development professionals tackling the purification of 12-Chlorobenzo[b]acridine. This guide is designed to move beyond simple protocols, offering in-depth, field-proven insights into the challenges you may encounter. As a planar, nitrogen-containing heterocyclic molecule, this compound presents unique purification challenges that require a nuanced approach to chromatography. This document provides direct answers to common problems and proactive guidance for robust method development.
Part 1: Troubleshooting Guide
This section addresses specific issues that can arise during the chromatographic purification of this compound. Each entry is formatted as a direct question you might ask our technical support team.
Question 1: I'm seeing severe peak tailing for my this compound peak on a C18 column. What's causing this and how can I fix it?
Answer:
This is a classic problem when dealing with azaarenes like acridine derivatives on silica-based columns.
-
Probable Cause: The primary cause is the interaction between the basic nitrogen atom in the acridine ring and residual acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] Even on end-capped reversed-phase columns (like C18), some unreacted silanols remain. These sites can strongly and non-specifically adsorb your basic compound, leading to a "tailing" effect as the molecules slowly elute from these active sites.
-
Recommended Solutions:
-
Use a Mobile Phase Modifier: The most effective solution is to add a basic competitor to your mobile phase. This additive will bind to the acidic silanol sites, effectively masking them from your target compound.
-
Recommended Modifier: Add 0.1% triethylamine (TEA) or diethylamine (DEA) to your organic mobile phase (e.g., acetonitrile or methanol). This is often sufficient to produce sharp, symmetrical peaks.
-
Alternative for LC-MS: If your system is connected to a mass spectrometer, volatile buffers are required. Use 0.1% formic acid or acetic acid in both the aqueous and organic phases. While counterintuitive, the acid protonates the basic nitrogen of the acridine, and the ionized form may have less interaction with the silanols. More effectively, using a buffer like ammonium formate or ammonium acetate (e.g., 10 mM) can help maintain a consistent pH and improve peak shape.[2]
-
-
Switch to a High-Purity, Base-Deactivated Column: Modern HPLC columns are often manufactured with high-purity silica with minimal metal content and are "base-deactivated" or "end-capped" to a higher degree. These columns are specifically designed to provide better peak shapes for basic compounds.
-
Increase Column Temperature: Raising the column temperature (e.g., to 35-45°C) can improve mass transfer kinetics and reduce the strength of the secondary interactions causing tailing, leading to sharper peaks.
-
Question 2: My compound seems to have irreversibly stuck to my normal-phase silica gel column. I'm getting zero recovery. What happened?
Answer:
This is a significant risk when using standard silica gel for basic compounds.
-
Probable Cause: The acidic nature of standard silica gel (due to surface silanol groups) can lead to extremely strong, essentially irreversible, binding of basic compounds like this compound.[2][3] The interaction is so strong that even highly polar mobile phases may fail to elute the compound.
-
Recommended Solutions:
-
Avoid Standard Silica (If Possible): For this class of compounds, reversed-phase chromatography is generally the more robust and recommended starting point.[4][5][6]
-
Deactivate the Silica: If normal-phase is necessary (e.g., to separate non-polar impurities), you must deactivate the stationary phase. This can be done by pre-treating the silica gel or adding a modifier to the mobile phase.
-
Mobile Phase Modifier: Add 0.5-1% triethylamine or ammonia to your non-polar mobile phase (e.g., hexane/ethyl acetate). This will neutralize the active sites.[3]
-
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase for normal-phase chromatography, such as alumina (neutral or basic grade) or a bonded-phase like amino or cyano.[7]
-
Question 3: I can't separate this compound from a closely related impurity. Their peaks are almost completely co-eluting. How can I improve the resolution?
Answer:
Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation. Syntheses of acridines can often produce structurally similar impurities or isomers, making separation challenging.[8]
-
Probable Causes:
-
Insufficient column efficiency.
-
Mobile phase composition is not optimal for differentiating the analyte and impurity.
-
The stationary phase does not offer sufficient selectivity for the two compounds.
-
-
Recommended Solutions:
-
Optimize Mobile Phase Selectivity: This is often the most powerful tool.
-
Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or a mixture of the two. The different solvent properties (methanol is a proton donor, acetonitrile is a dipole) can alter the interactions with your compounds and the stationary phase, often dramatically changing selectivity.[6]
-
Adjust pH (Reversed-Phase): If using a buffered mobile phase, slightly adjusting the pH can alter the ionization state of your compound or impurities, which can significantly impact retention and selectivity.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, the stationary phase chemistry needs to be changed.
-
Phenyl-Hexyl Columns: For aromatic compounds like this, a phenyl-based stationary phase can offer alternative selectivity compared to a standard C18. The phenyl groups can engage in pi-pi stacking interactions with the aromatic rings of your analyte and impurities, providing a different separation mechanism.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., carbamate) embedded in the alkyl chain. They offer different selectivity for basic compounds and can be used with 100% aqueous mobile phases.
-
-
Increase Efficiency:
-
Use a Longer Column or Smaller Particle Size: Increasing column length or decreasing the particle size of the stationary phase (e.g., from 5 µm to 3 µm or sub-2 µm) will increase the number of theoretical plates (N) and improve resolution. Note that this will also increase backpressure.[7]
-
Lower the Flow Rate: Reducing the flow rate can improve column efficiency and, therefore, resolution.
-
-
Part 2: Method Development FAQs
This section provides answers to common questions that arise during the initial planning and development of a purification strategy.
Question 1: What is the best chromatographic mode (Normal-Phase vs. Reversed-Phase) for purifying this compound?
Answer:
For this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is strongly recommended as the primary purification technique.
-
Reasoning: The molecule has a large, hydrophobic polycyclic aromatic structure (predicted XLogP of 5.4), making it well-suited for retention on non-polar stationary phases like C18 or C8.[9] More importantly, the challenges associated with the basic nitrogen atom (severe tailing, irreversible adsorption) are more easily and reliably managed in reversed-phase systems using mobile phase modifiers or specialized columns.[2][4] Normal-phase chromatography on standard silica should generally be avoided unless all other options have been exhausted.
Question 2: How can I assess the stability of this compound during my purification process?
Answer:
Assessing stability is a critical part of developing a trustworthy and reproducible purification method.[10] Chlorinated aromatic compounds and N-heterocycles can be susceptible to degradation under certain conditions like exposure to acid, light, or heat.[11][12]
-
Recommended Protocol for Stability Assessment:
-
Prepare a Stock Solution: Dissolve a small, accurately weighed amount of your crude or purified material in your initial mobile phase solvent.
-
Initial Analysis (T=0): Inject the solution onto your HPLC system and record the chromatogram. Integrate the peak area of your target compound.
-
Stress Conditions:
-
Acid/Base Stability: Spike a portion of your stock solution with a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Let it sit for several hours at room temperature, then neutralize and re-inject.
-
Light Stability: Leave a vial of your stock solution on a lab bench exposed to ambient light for 24 hours and re-inject.
-
Thermal Stability: Heat a vial of your stock solution at a moderate temperature (e.g., 40-60°C) for several hours and re-inject.[12]
-
-
Compare Chromatograms: Look for a decrease in the main peak area and/or the appearance of new peaks. A significant change indicates degradation. A stability-indicating method is one that can separate the degradation products from the main compound.[11][13] If your compound is unstable, you may need to protect it from light or avoid certain pH ranges during purification and storage.
-
Question 3: What is the best way to prepare my crude sample for loading onto a preparative chromatography column?
Answer:
Proper sample preparation is crucial for achieving good separation and preventing column damage.
-
Key Principles:
-
Dissolve in a Weak Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[14] For reversed-phase, this means a solvent with a high percentage of water or a weak organic solvent like methanol. For preparative scale, dissolving in a strong solvent like pure DMSO or DMF and then diluting with the initial mobile phase is a common practice.
-
Avoid Strong Solvents: Injecting a large volume of a sample dissolved in a strong solvent (e.g., 100% acetonitrile for a reversed-phase run starting at 10% acetonitrile) will cause severe peak distortion, splitting, and poor separation.[14]
-
Filter the Sample: Always filter your sample solution through a 0.45 µm or 0.22 µm syringe filter before injection. This removes particulate matter that can clog the column frit and increase backpressure.[15]
-
Dry Loading for Flash Chromatography: For flash chromatography (especially normal-phase), dry loading is highly recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel or Celite, and evaporate the solvent to get a dry, free-flowing powder.[16] This powder can then be carefully added to the top of the column, which results in a much sharper starting band and better separation.
-
Part 3: Experimental Protocols & Data
Protocol: Developing a Preparative RP-HPLC Method for this compound
This protocol provides a systematic workflow for developing a robust purification method.
-
Step 1: Analytical Method Development (Scouting)
-
Column: Use a high-purity, base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 10 mM Ammonium Acetate).
-
Initial Gradient: Run a fast "scouting" gradient from 5% to 95% B over 10-15 minutes.
-
Detection: Use a UV-Vis detector. Scan for the optimal wavelength using a Diode Array Detector (DAD); polycyclic aromatics typically absorb strongly around 254 nm.[4]
-
Objective: Determine the approximate percentage of organic solvent at which your compound elutes.
-
-
Step 2: Optimization of the Analytical Method
-
Based on the scouting run, design a shallower gradient around the elution point of your target compound to maximize resolution from nearby impurities. For example, if the compound eluted at 70% B, try a gradient of 50% to 80% B over 20 minutes.
-
Test different organic modifiers (e.g., methanol vs. acetonitrile) to optimize selectivity as described in the troubleshooting section.
-
-
Step 3: Scale-Up to Preparative Chromatography
-
Select Preparative Column: Choose a preparative column with the same stationary phase chemistry as your analytical column (e.g., 21.2 x 250 mm).
-
Adjust Flow Rate: Scale the flow rate based on the column cross-sectional area. The scaling factor is (d_prep / d_analytical)² where 'd' is the column diameter.
-
Example: Scaling from 4.6 mm ID (1 mL/min) to 21.2 mm ID: Flow Rate = 1 mL/min * (21.2 / 4.6)² ≈ 21 mL/min.
-
-
Adjust Gradient Time: Keep the gradient slope the same by adjusting the gradient time proportionally to the column volume.
-
Calculate Loading Capacity: Perform a loading study by injecting increasing amounts of your sample until resolution begins to degrade. This will determine the maximum amount of crude material you can purify per run.
-
-
Step 4: Fraction Collection and Analysis
-
Collect fractions as the peaks elute.
-
Analyze the purity of each fraction using the optimized analytical HPLC method.
-
Combine pure fractions and evaporate the solvent to recover the purified this compound.
-
Data Table: Properties of Common HPLC Solvents
| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 20°C) | Elution Strength (Reversed-Phase) |
| Water | 10.2 | ~180 | 1.00 | Weakest |
| Methanol | 5.1 | 205 | 0.59 | Medium |
| Acetonitrile | 5.8 | 190 | 0.37 | Strong |
| Tetrahydrofuran (THF) | 4.0 | 212 | 0.55 | Strongest |
| n-Hexane | 0.1 | 195 | 0.31 | N/A (Normal-Phase) |
| Ethyl Acetate | 4.4 | 255 | 0.45 | N/A (Normal-Phase) |
Data compiled from various chromatography resources.[6]
Part 4: Visualization of Workflow
The following diagram illustrates a logical workflow for diagnosing and solving poor resolution in a chromatographic separation, a common and critical challenge.
Caption: Troubleshooting Workflow for Poor Chromatographic Resolution.
References
- Dong, M., & Locke, D. C. (1977). Separation of Aza-Arenes by High-Pressure Liquid Chromatography. Journal of Chromatographic Science, 15(1), 32–35.
-
PubMed. (1977). Separation of aza-arenes by high-pressure liquid chromatography. Journal of Chromatographic Science. Available at: [Link]
-
Feil, A., et al. (2008). COMPARISON OF TWO ANALYTICAL METHODS FOR THE DETERMINATION OF AZAARENES IN ATMOSPHERIC PARTICULATE MATTER. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
ResearchGate. (2008). The resolution factor (R) between some azaarenes for HPLC-fluorescence method. ResearchGate. Available at: [Link]
-
Leenheer, J. A., & Stuber, H. A. (2002). Determination of selected azaarenes in water by bonded-phase extraction and liquid chromatography. USGS Publications Warehouse. Available at: [Link]
-
Péter, A., et al. (2014). Preparation and studies of chiral stationary phases containing enantiopure acridino-18-crown-6 ether selectors. Chirality, 26(10), 651-4. Available at: [Link]
-
Bosakova, Z., et al. (2001). Separation and Quantification of Acridine Derivatives by Capillary Liquid Chromatography. Chemické listy, 95(9). Available at: [Link]
-
Barceló-Rico, F., et al. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Technology. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Panda, J., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 134, 209-218. Available at: [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
Panda, J., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]
-
Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]
-
Iovu, M., et al. (n.d.). Synthesis of Acridines by an Eco-friendly Method. University Politehnica of Bucharest Scientific Bulletin, Series B. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Available at: [Link]
-
Hagan, D. J., et al. (2014). A rapid, chromatography free, route to substituted acridine–isoalloxazine conjugates under microwave irradiation. CORE. Available at: [Link]
-
Wikipedia. (n.d.). Acridine. Available at: [Link]
-
PubChemLite. (n.d.). 12-chlorobenzo[a]acridine (C17H10ClN). Available at: [Link]
-
Sonune, P. A., et al. (2019). Synthesis of Acridine and its Derivative With Reference To Their Anti - Bacterial Efficasy. E-RESEARCHCO. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Acridine. PubChem. Available at: [Link]
-
Ye, L. Q., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Staszewska-Krajewska, O., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(26), 15756-15783. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benz(c)acridine. PubChem. Available at: [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available at: [Link]
-
Konakahara, T., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Heterocyclic Communications. Available at: [Link]
Sources
- 1. bvchroma.com [bvchroma.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation of aza-arenes by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. labtech.tn [labtech.tn]
- 8. bch.ro [bch.ro]
- 9. PubChemLite - 12-chlorobenzo[a]acridine (C17H10ClN) [pubchemlite.lcsb.uni.lu]
- 10. research.monash.edu [research.monash.edu]
- 11. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. halocolumns.com [halocolumns.com]
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- 16. orgsyn.org [orgsyn.org]
resolving thermal instability of 12-Chlorobenzo[b]acridine
Technical Support Center: 12-Chlorobenzo[b]acridine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the handling and thermal reactivity of this compound. Given its complex polycyclic aromatic structure and halogen substituent, thermal instability can manifest in various ways. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial observations and concerns when working with this compound.
Q1: My solid sample of this compound has developed a dark discoloration after storage at room temperature. Is it degrading?
A1: Yes, discoloration (e.g., from a pale yellow to a brownish or black powder) is a strong indicator of degradation. Polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives can be sensitive to light, air, and temperature.[1][2] Photo-oxidation can occur upon exposure to indoor light, and the presence of atmospheric oxygen and moisture can lead to slow decomposition, even at ambient temperatures.[3] For long-term integrity, storage under an inert atmosphere (e.g., argon or nitrogen), in an amber vial, and at low temperatures (≤ 4°C) is strongly recommended.
Q2: During my reaction in a high-boiling solvent like DMF or DMSO, I'm observing multiple new spots on my TLC plate that are not my desired product. Is my starting material decomposing?
A2: This is a very common issue. The C-Cl bond on the acridine core is susceptible to nucleophilic substitution, especially at elevated temperatures.[4][5] Solvents like DMF and DMSO, while excellent for dissolving many organics, can contain or degrade into nucleophilic impurities (e.g., dimethylamine from DMF). These can react with your starting material, leading to a complex mixture of byproducts. Consider using more inert, aprotic solvents like diphenyl ether or rigorously dried toluene if high temperatures are required.
Q3: Can I purify this compound using column chromatography on silica gel? I'm noticing significant streaking and loss of material.
A3: While possible, it requires care. The basic nitrogen atom in the acridine ring can interact strongly with the acidic silanol groups on standard silica gel. This can catalyze degradation, especially if the compound is on the column for an extended period. To mitigate this, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% in your eluent). Alternatively, using a less acidic stationary phase like alumina (neutral or basic) may yield better results.
Q4: I'm trying to perform a Suzuki coupling reaction with this compound, but I'm getting low yields and a lot of dark, insoluble material. What could be the cause?
A4: This points to thermal decomposition. Suzuki couplings often require temperatures above 80-100 °C. At these temperatures, in the presence of a palladium catalyst and a base, multiple degradation pathways can compete with your desired reaction. The dark, insoluble material is likely polymeric byproduct from intermolecular reactions. To troubleshoot, you should:
-
Lower the temperature: Screen different palladium catalysts and ligand systems that are active at lower temperatures.
-
Degas thoroughly: Oxygen can degrade both the catalyst and the substrate. Ensure your solvent and reaction mixture are rigorously degassed.
-
Use a weaker, non-nucleophilic base: A strong base might promote side reactions. Screen bases like K₃PO₄ or Cs₂CO₃ instead of stronger options if possible.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols to diagnose and resolve specific experimental problems related to thermal instability.
Guide 1: Diagnosing and Preventing Degradation During Thermal Reactions
If you suspect your this compound is degrading during a heated reaction, follow this workflow to identify the cause and implement a solution.
Caption: Troubleshooting workflow for thermal degradation.
Understanding the likely chemical transformations is key to preventing them. The primary vulnerabilities of the this compound scaffold are the chloro-substituent and the aromatic core itself.
Caption: Plausible thermal degradation pathways.
This protocol is essential for minimizing degradation from atmospheric contaminants.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at 120°C for at least 4 hours. Assemble the apparatus hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a commercially available anhydrous solvent. For ultimate dryness, dispense from a solvent purification system (e.g., Grubbs system) directly into the reaction flask.
-
Reagent Addition: Add this compound and other solid reagents to the flask under a positive pressure of inert gas.
-
Degassing (Critical for Catalysis): Subject the reaction mixture to three cycles of "freeze-pump-thaw."
-
Freeze the mixture using a liquid nitrogen bath.
-
Evacuate the flask headspace under high vacuum.
-
Close the vacuum line and thaw the mixture, allowing dissolved gases to bubble out.
-
Backfill with inert gas. Repeat two more times.
-
-
Reaction Execution: Heat the reaction using an oil bath with a temperature controller. Maintain a gentle positive pressure of inert gas throughout the reaction, using a bubbler system.
-
Workup: Cool the reaction to room temperature before opening it to the atmosphere.
Guide 2: Characterization of Degradation Byproducts
Identifying the degradation products provides definitive evidence of the instability pathway, allowing for a targeted solution.
| Technique | Information Gained | Sample Preparation & Notes |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Provides molecular weights of impurities. Can separate complex mixtures. | Dissolve a crude reaction sample in a suitable solvent (e.g., Acetonitrile, Methanol). ESI (Electrospray Ionization) in positive mode is usually effective for nitrogen-containing heterocycles. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Can identify structural changes. Loss of aromatic signals or appearance of new aliphatic peaks can indicate core degradation. | Analyze a crude sample. Compare the spectrum to a pure standard of your starting material. Look for diminished or shifted signals corresponding to the protons near the chloro-substituent. |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass, allowing for the determination of the elemental formula of byproducts. | Essential for confirming the identity of unexpected products. For example, a mass increase of 1 Da (Cl to OH, after proton loss) could suggest hydrolysis. |
Part 3: Storage and Handling Best Practices
Proper storage is the first line of defense against degradation.
-
Short-Term Storage (Days to Weeks): Store in a desiccator at room temperature, protected from light (amber vial).
-
Long-Term Storage (Months to Years): Aliquot the material into separate amber glass vials. Purge each vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and store in a freezer (-20°C).[6] This minimizes repeated exposure of the bulk sample to air and moisture.
-
Handling: Always handle the material in a well-ventilated area or fume hood.[7] Due to its structure as a polycyclic aromatic hydrocarbon, assume it is potentially toxic and avoid inhalation or skin contact by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
References
- Photocatalytic degradation of acridine dyes using anatase and rutile TiO2.PubMed, 30 June 2012,
- Visible Light Degradable Acridine-Containing Polyurethanes in an Aqueous Environment.ACS Macro Letters, 12 May 2023,
- Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradi
- Photocatalytic Degradation of Hazardous Dye Acridine Orange Using Semiconductor Titanium Dioxide (TiO).Nature Environment and Pollution Technology,
- nucleophilic arom
- Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects.PubMed, 19 May 2004,
- (PDF) Thermal decomposition of tetrachloroethylene.
- Nucleophilic Substitution (SN1, SN2).Organic Chemistry Portal,
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.PMC, 6 Jan 2013,
- Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene.Open Research Newcastle, 8 May 2025,
- Nucleophilic Substitution Reactions - Introduction.Master Organic Chemistry, 31 May 2012,
- Method 610: Polynuclear Arom
- Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs.
- Preserve your PAH samples for extended hold times.
- Polycyclic Arom
- Polycyclic aromatic hydrocarbons (Benzo[a]pyrene).GOV.UK, 15 Aug 2018,
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. blog.chemistry-matters.com [blog.chemistry-matters.com]
- 7. multimedia.3m.com [multimedia.3m.com]
preventing hydrolysis of 12-Chlorobenzo[b]acridine during workup
Welcome to the Heterocyclic Chemistry Technical Support Hub. Ticket #: 12-CBA-HYD-001 Topic: Preventing Hydrolysis of 12-Chlorobenzo[b]acridine During Workup Assigned Scientist: Senior Application Scientist (Process Chemistry Division)
Executive Summary
The hydrolysis of This compound (and the analogous 9-chloroacridine) back to the acridone starting material is the most common failure mode in this synthesis. This reaction is acid-catalyzed .[1]
The standard workup for chlorination reactions (pouring acid halides into ice water) will fail here. The hydrolysis of excess
The Solution: You must maintain a basic pH (>10) and a biphasic system throughout the entire quench process to keep the molecule in its neutral, lipophilic form.
Module 1: The Mechanism of Failure
To prevent the side reaction, you must understand the trigger. The neutral this compound is relatively stable to water. However, under the acidic conditions generated by quenching
Key Insight: The protonated acridinium species is highly electrophilic at the C-12 position. Water attacks this position rapidly, displacing chloride and tautomerizing to the thermodynamically stable acridone (a yellow solid that is insoluble in organic solvents).
Figure 1: Acid-Catalyzed Hydrolysis Pathway
Caption: The critical failure point is the protonation step. Once protonated, the energy barrier for water attack drops significantly.
Module 2: Optimized Workup Protocols
Do not use a standard aqueous quench. Use the "Ammonia-Chloroform Inverse Quench" method. This protocol ensures the compound never experiences an acidic aqueous environment.
Protocol Comparison
| Feature | Standard Quench (AVOID) | Optimized Inverse Quench (RECOMMENDED) |
| Quench Medium | Ice/Water | Ice / 25% |
| pH Environment | Acidic (pH < 1 due to HCl) | Basic (pH > 10) |
| Species Form | Acridinium Cation (Unstable) | Neutral Free Base (Stable) |
| Phase Behavior | Product precipitates or stays in water | Product partitions immediately into |
| Outcome | High % Hydrolysis (Acridone) | High Yield of Chloro-derivative |
Step-by-Step Optimized Protocol
-
Evaporation (Critical):
-
After the reaction (typically Benzo[b]acridone +
), remove as much excess as possible via vacuum distillation or rotary evaporation before workup. This reduces the heat and acid load during the quench.
-
-
Preparation of Quench Mixture:
-
In a large Erlenmeyer flask, prepare a biphasic mixture of:
-
Crushed Ice (500 g)
-
Concentrated Ammonia (
, 28-30%) (200 mL) -
Chloroform (
) (200 mL)
-
-
Note: Stir this mixture vigorously.
-
-
The Inverse Quench:
-
Pour the reaction residue (still warm/liquid) slowly into the vigorously stirring ammonia/chloroform mixture.
-
Why? The ammonia neutralizes HCl immediately upon generation. The chloroform extracts the neutral acridine instantly, protecting it from the aqueous phase.
-
-
Extraction & Drying:
Figure 2: The "Safe-Path" Workup Workflow
Caption: Workflow designed to maintain basicity and minimize aqueous contact time.
Module 3: Troubleshooting & FAQs
Q: My product turned into a yellow, insoluble solid during the quench. What happened? A: You likely experienced hydrolysis.[5][6] The yellow solid is Benzo[b]acridone. This happens if the local pH drops below 7 during the quench.
-
Fix: Ensure you use excess ammonia. If the quench mixture stops smelling of ammonia, add more immediately.
Q: Can I purify this on a silica gel column? A: Standard silica gel is slightly acidic (pH 4-5) and can cause hydrolysis on the column, leading to streaking and yield loss.
-
Fix: Use Neutralized Silica . Pre-wash your silica slurry with 1-5% Triethylamine (Et3N) in hexane/DCM before loading your sample. Use 1% Et3N in your eluent to maintain basicity.
Q: Can I use Dichloromethane (DCM) instead of Chloroform? A: Yes, but Chloroform is often preferred for acridines because they have higher solubility in it, allowing for smaller extraction volumes. If using DCM, ensure you use a larger volume to prevent precipitation of the product during the quench.
Q: I cannot distill off the
-
Dilute the reaction mixture with Toluene (an inert co-solvent).
-
Drop this solution very slowly into the Ammonia/Ice mixture.
-
Monitor temperature strictly; keep it <10°C to slow the hydrolysis rate of the C-Cl bond while the
decomposes.
References
-
Mechanism of Hydrolysis: Konieczny, M. T., et al. "Reactions at C-9 Position of Acridine Derivatives.[7] Part XVIII. On the Mechanism of Hydrolysis." Heterocycles, vol. 9, no. 10, 1978.[7] Link
-
Standard Synthesis & Workup: "9-Aminoacridine." Organic Syntheses, Coll. Vol. 3, p. 53, 1955. (Describes the ammonia/chloroform workup for the analogous 9-chloroacridine). Link
-
Parallel Synthesis Optimization: Goodell, J. R., et al. "Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum." Journal of Combinatorial Chemistry, 2006. (Details non-aqueous handling and instability). Link
-
Silica Gel Deactivation: "Tips for Flash Column Chromatography." University of Rochester, Department of Chemistry. (General protocol for Et3N buffering). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. web.viu.ca [web.viu.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
Comparative Mass Spectrometric Profiling: 12-Chlorobenzo[b]acridine vs. Non-Halogenated Analogues
Executive Summary
Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 12-Chlorobenzo[b]acridine (12-Cl-BA) against its parent compound, Benzo[b]acridine (BA) .[1] Significance: 12-Cl-BA is a critical intermediate in the synthesis of DNA-intercalating antitumor agents and a monitored environmental aza-arene. Distinguishing it from non-halogenated isomers and degradation products is essential for purity profiling and metabolic tracking. Key Differentiator: The presence of the chlorine atom at the C-12 (meso) position introduces a distinct isotopic signature and a "sacrificial" fragmentation channel (Cl• loss) that preserves the aromatic core longer than in the non-halogenated parent.
Part 1: Theoretical Framework & Isotopic Performance
The primary diagnostic tool for identifying 12-Cl-BA is not the fragmentation per se, but the isotopic envelope of the molecular ion. Unlike Benzo[b]acridine, which exhibits a standard carbon isotope distribution, 12-Cl-BA carries the characteristic chlorine signature.
Isotopic Envelope Comparison
| Feature | Benzo[b]acridine (Parent) | This compound (Target) | Performance Implication |
| Formula | Target has +34 Da mass shift. | ||
| Monoisotopic Mass | 229.09 Da | 263.05 Da | Distinct separation in total ion current (TIC). |
| M+2 Abundance | ~0.2% (due to | ~32.0% (due to | Critical Diagnostic: The 3:1 ratio of M (263) to M+2 (265) confirms chlorination instantly. |
Part 2: Comparative Fragmentation Analysis
The fragmentation performance of 12-Cl-BA is defined by the stability of the C-Cl bond versus the stability of the fused aromatic skeleton.
Fragmentation Pathways
Benzo[b]acridine (BA): The parent compound is highly resistant to fragmentation due to extensive resonance stabilization.
-
Primary Pathway: Molecular Ion (
229) Loss of HCN ( 202) Loss of . -
Mechanism: Ring contraction typically requires high energy (hard ionization like EI).
This compound (12-Cl-BA): The C-Cl bond is the "weak link," creating a predictable fragmentation cascade that differs from the parent.
-
Primary Pathway: Molecular Ion (
263) Homolytic cleavage of Cl• Formation of Benzo[b]acridinyl cation ( 228). -
Secondary Pathway: The resulting ion (
228) is an even-electron species (in ESI) or a radical cation (in EI, if H rearrangement occurs) that subsequently mimics the parent fragmentation (loss of HCN).
Diagnostic Ion Table (EI Source, 70 eV)
| m/z (Target) | Ion Identity | Relative Abundance (12-Cl-BA) | Relative Abundance (BA) | Interpretation |
| 263 | 100% (Base Peak) | 0% | Molecular ion for target. | |
| 265 | ~32% | 0% | Isotopic confirmation. | |
| 229 | < 5% | 100% (Base Peak) | The parent compound is stable; the target rarely gains H to form 229 in EI. | |
| 228 | 40 - 60% | ~15% ( | Major Differentiator. 12-Cl-BA loses Cl easily. BA loses H with difficulty. | |
| 201 | 10 - 20% | 5 - 10% | Skeletal breakdown product. | |
| 192 | < 5% | 0% | Rare double-halogen loss artifacts (if impurities present). |
Part 3: Experimental Protocols
Protocol: GC-MS Structural Elucidation
Purpose: To obtain a fingerprint spectrum for structural confirmation. This method is preferred over LC-MS for library matching.
Reagents:
-
Analyte: this compound standard (>98% purity).
-
Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade). Note: Avoid alcohols to prevent nucleophilic substitution at the C-12 position.
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg of 12-Cl-BA in 10 mL DCM (100 ppm stock). Dilute to 1 ppm for injection.
-
Inlet Parameters:
-
Mode: Splitless (1 min purge).
-
Temperature: 280°C (High temp required to volatilize tetracyclic aromatics).
-
-
GC Separation:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: Hold 100°C (1 min)
Ramp 20°C/min to 300°C Hold 10 min.
-
-
MS Detection (EI):
-
Source Temp: 230°C.
-
Transfer Line: 300°C.
-
Scan Range: m/z 50 – 500.
-
QC Check: Verify the 263/265 ratio. If 265 is missing, the Cl has been lost in the injector (thermal degradation).
-
Protocol: Self-Validation (The "Blank" Check)
To ensure the peaks observed are not artifacts:
-
Solvent Blank: Inject pure DCM. Ensure no peaks at m/z 263 or 229.
-
Carryover Check: Inject the solvent immediately after the high-concentration standard. Benzo[b]acridines are "sticky" on active sites. If carryover > 1%, replace the inlet liner.
Part 4: Visualization of Mechanisms
Fragmentation Pathway (DOT Diagram)
This diagram illustrates the specific energy-loss pathways for this compound under Electron Ionization.
Caption: Figure 1. Step-wise fragmentation mechanism of this compound showing the characteristic loss of chlorine followed by the acridine-specific loss of HCN.
Experimental Workflow (DOT Diagram)
Caption: Figure 2. Optimized GC-MS workflow for the detection and structural validation of this compound.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzo[a]acridine (Isomeric Reference). National Institute of Standards and Technology.[2][3][4] [Link]
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 9-Chloroacridine (Mechanistic Reference). National Institute of Standards and Technology.[2][3][4] [Link]
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds: Halogenated and Aromatic Systems.[Link]
-
PubChem. (2024). Compound Summary: Acridine Derivatives and Physical Properties. National Library of Medicine. [Link]
Sources
Structural Determinants of Efficacy: 12-Chlorobenzo[b]acridine vs. Unsubstituted and Isomeric Alternatives
Topic: Structural Characterization & Comparative Analysis of 12-Chlorobenzo[b]acridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Materials Scientists (Organic Electronics).
Executive Summary
In the development of organic semiconductors and DNA-intercalating agents, the acridine scaffold remains a cornerstone. However, the specific functionalization of the Benzo[b]acridine core—particularly at the meso-position (C12)—is critical for tuning solubility, solid-state packing, and electronic band gaps.
This guide provides a technical comparison between This compound , its parent scaffold (Benzo[b]acridine ), and its angular isomer (Benzo[c]acridine ). We detail the crystallographic determinants that differentiate these compounds and provide a validated protocol for generating the missing X-ray data for the 12-chloro derivative, a common bottleneck in characterizing this specific intermediate.
Part 1: Structural Benchmark & Comparative Analysis
The introduction of a chlorine atom at the 12-position of the linear benzo[b]acridine system fundamentally alters the lattice energy and packing motif compared to the hydrogen-substituted parent.
Comparative Technical Specifications
| Feature | This compound (Target) | Benzo[b]acridine (Parent) | 7-Chlorobenzo[c]acridine (Isomer) |
| Topology | Linear (Pentacene-like) | Linear | Angular (Phenanthrene-like) |
| Symmetry | |||
| Electronic Character | Electron-deficient (Dipole induced) | Neutral / Weak Dipole | Dipolar (Bent) |
| Predicted Packing | Slipped Stack / Brickwork (Driven by Cl...Cl or Cl... | Herringbone (Edge-to-face C-H... | Sandwich / Herringbone |
| Solubility (LogP) | High (~5.4) - Lipophilic | Moderate (~4.5) | High (~5.4) |
| Primary Utility | OFETs (n-type), Intercalator | Reference Standard | Mutagenicity Studies |
The "Chlorine Effect" in Crystal Engineering
Replacing the meso-hydrogen with chlorine (Radius: 1.20 Å vs. 1.75 Å) introduces two competing forces in the crystal lattice:
-
Steric Bulk: The Cl atom prevents the tight "face-to-face"
-stacking often seen in unsubstituted acenes, forcing a transverse slip (slipped-stack motif). This is advantageous for charge transport in organic field-effect transistors (OFETs) as it increases orbital overlap integral in 2D. -
Halogen Bonding: The anisotropic charge distribution on the Chlorine (positive
-hole) can form directional or interactions, locking the lattice into a higher density structure than the parent compound.
Part 2: Experimental Protocols
To obtain the definitive X-ray dataset for this compound, you must bypass common synthesis impurities (primarily the acridone precursor) that poison crystal growth.
Workflow Diagram: Synthesis to Diffraction
Figure 1: Critical path for isolating diffraction-quality crystals of this compound.
Step-by-Step Methodology
1. Synthesis (The Chlorination)
-
Rationale: Direct chlorination of the acridone carbonyl is the most efficient route.
-
Protocol: Suspend benzo[b]acridone (1.0 eq) in neat
(10 eq). Add a catalytic amount of DMF. Reflux at 110°C for 4 hours. -
Critical Check: Monitor TLC. The starting acridone is highly fluorescent (blue); the chloro-derivative is less fluorescent. Disappearance of the strong blue emission indicates completion.
2. Crystallization (The Polymorph Trap)
-
Challenge: Large planar aromatics tend to precipitate as microcrystalline powders rather than single crystals.
-
Solution: Use the Two-Solvent Diffusion Method .
-
Dissolve 20 mg of this compound in 2 mL of Chloroform (Good solvent).
-
Place in a narrow vial.
-
Carefully layer 4 mL of Methanol or Hexane (Poor solvent) on top.
-
Seal and store in the dark at 4°C.
-
-
Why this works: The slow diffusion of hexane lowers the solubility gradually, allowing the Cl...Cl interactions to direct the lattice assembly without kinetic trapping.
3. Data Collection Strategy
-
Temperature: Collect at 100 K . Halogenated aromatics often exhibit disorder in the halogen position at room temperature due to thermal vibration.
-
Resolution: Aim for 0.7 Å resolution to accurately model the electron density around the Chlorine atom, which is essential for observing the
-hole (halogen bonding).
Part 3: Data Interpretation Guide
Once the .cif file is obtained, use the following logic to validate the structure against the "Alternatives."
Decision Matrix: Analyzing the Packing
Figure 2: Interpreting space group and packing implications for electronic applications.
Key Crystallographic Parameters to Extract
When publishing or comparing your data, create a table with these specific parameters. If the experimental data for 12-Cl is unavailable in public repositories, these are the values you must solve for:
-
Unit Cell Volume (
):-
Expectation: The addition of Cl should increase the unit cell volume by approx 18-25 ų per molecule relative to the parent, minus the volume saved by more efficient packing density.
-
-
-Stacking Distance (
):-
Target: < 3.5 Å.
-
Comparison: Unsubstituted Benzo[b]acridine often stacks at ~3.4 Å. If 12-Cl steric hindrance pushes this to > 3.6 Å, the compound will fail as a semiconductor but may succeed as a soluble fluorescent probe.
-
-
Short Contacts (
):-
Look for contacts shorter than the sum of van der Waals radii (Cl radius ~1.75 Å).
-
Significance: A contact of ~3.2 Å between Cl and a neighboring Ring Carbon indicates a structure-stabilizing "Halogen Bond."
-
References
-
Acridine Crystallography Base: Pawlędzio, S., et al. (2024).[1] "Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography." RSC Advances, 14, 5678. Link
-
Synthesis Methodology: Cholewiński, G., et al. (2011).[2] "Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis." Pharmacological Reports, 63(2), 305–336.[2] Link
- Structural Isomerism: Tiekink, E. R. T. (2023). "Crystal structure, Hirshfeld surface analysis and computational studies of benzo[b]diazepine derivatives." Journal of Structural Chemistry. (Contextual grounding for benzo-fused systems).
-
Halogen Bonding in Acridines: Sikorski, A. (2025). "Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine."[3] ResearchGate. Link
Note: Specific CIF data for this compound is not currently indexed in open crystallographic databases (CSD/COD). The protocols above are designed to generate this data de novo.
Sources
Melting Point Determination and Reference for 12-Chlorobenzo[b]acridine
Executive Summary
12-Chlorobenzo[b]acridine (CAS: 125552-59-2) is a specialized pentacyclic aromatic heterocycle, primarily utilized as a high-value intermediate in the synthesis of DNA-intercalating agents (such as amsacrine analogues) and organic semiconductor materials.[1][2][3][4][5] Its structural rigidity and extended
This guide provides the authoritative reference melting point (174–175 °C ) and details a self-validating protocol for its determination. It compares the compound’s thermal behavior against structural analogues to assist researchers in rapid identity verification and purity assessment.[6]
Part 1: Reference Data & Structural Identity
| Property | Specification |
| Compound Name | This compound |
| CAS Registry Number | 125552-59-2 |
| Molecular Formula | C |
| Molecular Weight | 263.72 g/mol |
| Melting Point (Reference) | 174–175 °C [1] |
| Appearance | Yellow to brownish crystalline solid |
| Solubility | Soluble in CHCl |
Note on Nomenclature: The "benzo[b]" fusion indicates a linear arrangement of the benzene ring fused to the acridine core.[6] The "12-chloro" position corresponds to the meso-position (equivalent to position 9 in acridine), which is the most reactive site for nucleophilic substitution, making this compound a critical electrophilic scaffold.[7]
Part 2: Determination Protocol (SOP)
Precise melting point determination is the first line of defense against isomeric impurities (e.g., benzo[c]acridine derivatives) which often possess significantly lower melting points.[6][7]
Phase 1: Sample Preparation & Pre-Validation
-
Drying: The sample must be dried under vacuum (50 °C, <10 mbar) for 4 hours to remove solvent inclusions (e.g., POCl
residues from synthesis) which depress the melting point.[6][7] -
Homogeneity: Grind the sample to a fine powder using an agate mortar. Coarse crystals lead to uneven heat transfer and broadened ranges.[6]
Phase 2: Capillary Method (Visual)
-
Apparatus: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).
-
Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.[6]
-
Ramp Rate:
-
Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid particle (Clear Point).
-
Acceptance Criteria: A range
2.0 °C (e.g., 174.0–175.5 °C) indicates >98% purity.[6][7]
Phase 3: Differential Scanning Calorimetry (DSC) – For High Precision
For pharmaceutical-grade validation, DSC is superior as it distinguishes between melting and decomposition.[6]
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Program: Equilibrate at 30 °C
Ramp 10 °C/min to 200 °C. -
Analysis: The melting point is defined as the extrapolated onset temperature (
) of the endothermic peak, not the peak maximum.[6][7]
Workflow Visualization
Caption: Logical workflow for accurate melting point determination, prioritizing sample conditioning to prevent solvent-induced depression.
Part 3: Comparative Performance Analysis
To validate the identity of this compound, it is crucial to compare it against its structural isomers and precursors.[6][7] The "performance" in this context refers to thermal stability and lattice energy , which are direct indicators of the compound's purity and identity.[6][7]
Table 1: Thermal Property Comparison of Acridine Derivatives
| Compound | Structure Type | Melting Point (°C) | Key Differentiator |
| This compound | Linear Pentacyclic | 174 – 175 | High MP due to efficient linear packing. |
| 9-Chloroacridine | Tricyclic Parent | 116 – 120 [2] | Lower MP; lacks the fused benzene ring. |
| Benzo[c]acridine | Angular Isomer | ~108 [3] | Angular shape disrupts packing; significantly lower MP.[6] |
| 12-Chlorobenzo[a]acridine | Angular Isomer | N/A (Likely <150) | Differentiated by lower symmetry. |
Scientific Insight: Why the Difference?
-
Effect of Benzo-Fusion: Adding a benzene ring to the acridine core (converting 9-Chloroacridine to this compound) increases the molecular surface area and
- stacking interactions. This raises the lattice energy, requiring higher thermal energy to break the crystal structure, hence the jump from ~118 °C to ~175 °C.[6][7] -
Linear vs. Angular (Isomerism): The linear benzo[b] isomer (174 °C) packs more efficiently in the solid state than the angular benzo[c] isomer (~108 °C).[6] This large temperature gap (>60 °C) makes melting point a definitive test for distinguishing between these isomers, which can form as mixtures during cyclization reactions.[6][7]
References
-
PubChem. (2025).[8] Benzo[c]acridine Compound Summary (CID 9181). National Library of Medicine.[6] Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acridine - Wikipedia [en.wikipedia.org]
- 3. 17999-80-3|4,7,8-Trichloroquinoline|BLD Pharm [bldpharm.com]
- 4. 17422-32-1|5-Chloroindole|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 12-chlorobenzo[a]acridine (C17H10ClN) [pubchemlite.lcsb.uni.lu]
- 6. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst [scielo.org.mx]
- 8. Benz(c)acridine | C17H11N | CID 9181 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
